Pyrazino[2,3-f][4,7]phenanthroline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazino[2,3-f][4,7]phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4/c1-3-9-10-4-2-6-16-12(10)14-13(11(9)15-5-1)17-7-8-18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFJXZGVAGNQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CN=C3C4=C2C=CC=N4)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of pyrazino[2,3-f]phenanthroline, a heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and biomedical research. Its rigid, planar, and π-conjugated system makes it a versatile ligand for the formation of stable metal complexes with tunable photophysical and electrochemical properties.[1] This document outlines detailed experimental protocols for its multi-step synthesis and a thorough guide to its characterization using various spectroscopic and analytical techniques.
Synthesis of Pyrazino[2,3-f]phenanthroline
The synthesis of pyrazino[2,3-f]phenanthroline is a multi-step process that begins with the commercially available 1,10-phenanthroline. The overall synthetic pathway involves the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, followed by reductive amination to 5,6-diamino-1,10-phenanthroline, and finally, condensation with a 1,2-dicarbonyl compound to yield the target molecule. For the synthesis of the unsubstituted pyrazino[2,3-f]phenanthroline, glyoxal is the simplest 1,2-dicarbonyl reactant.
Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.
Experimental Protocols
Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione
This procedure is adapted from established literature methods.
-
Materials: 1,10-phenanthroline monohydrate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), potassium bromide (KBr), ice, sodium carbonate (Na₂CO₃), chloroform (CHCl₃), anhydrous sodium sulfate (Na₂SO₄), ethanol.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and cooled in an ice bath, cautiously add 1,10-phenanthroline to concentrated sulfuric acid.
-
Slowly add potassium bromide and then fuming nitric acid to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Carefully heat the reaction mixture and maintain it at reflux.
-
After reflux, cool the mixture and pour it onto crushed ice.
-
Neutralize the acidic solution with sodium carbonate until a precipitate forms.
-
Extract the product with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 1,10-phenanthroline-5,6-dione.
-
Step 2: Synthesis of 5,6-Diamino-1,10-phenanthroline
The dione is reduced to the corresponding diamine.
-
Materials: 1,10-phenanthroline-5,6-dione, sodium dithionite (Na₂S₂O₄) or another suitable reducing agent, ethanol, water.
-
Procedure:
-
Suspend 1,10-phenanthroline-5,6-dione in a mixture of ethanol and water.
-
Heat the suspension to reflux.
-
Gradually add a solution of sodium dithionite in water to the refluxing suspension.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5,6-diamino-1,10-phenanthroline.
-
Step 3: Synthesis of Pyrazino[2,3-f]phenanthroline
The final step is a condensation reaction.
-
Materials: 5,6-diamino-1,10-phenanthroline, glyoxal (40% solution in water), ethanol, acetic acid (catalytic amount).
-
Procedure:
-
Dissolve 5,6-diamino-1,10-phenanthroline in ethanol with a catalytic amount of acetic acid.
-
Slowly add an aqueous solution of glyoxal to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the product with water and ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure pyrazino[2,3-f]phenanthroline.
-
Characterization of Pyrazino[2,3-f]phenanthroline
A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of the synthesized pyrazino[2,3-f]phenanthroline.
Caption: General workflow for the characterization of pyrazino[2,3-f]phenanthroline.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₄H₈N₄ |
| Molecular Weight | 232.24 g/mol |
| Appearance | Solid |
| Melting Point | 310-315 °C |
| Purity (Assay) | ≥99% (HPLC) |
| ¹H NMR (DMSO-d₆) | δ 9.12 (d, J = 5.6 Hz, 2H), 8.75 (s, 2H), 8.32-8.25 (m, 4H) ppm.[1] |
| ¹³C NMR (Representative Derivative) | For a derivative, characteristic peaks appear in the aromatic region (e.g., 143.51, 139.53, 138.92, 136.87, 135.99, 131.76, 126.39, 123.97, 123.85 ppm). |
| HRMS (Representative Derivative) | For a derivative, the protonated molecular ion peak [M+H]⁺ is observed, confirming the molecular formula. For the parent compound, the expected exact mass is a key parameter for HRMS analysis.[1] |
| FT-IR (Expected) | Characteristic absorption bands for C=N and C=C stretching vibrations within the heterocyclic aromatic rings are expected in the 1650-1400 cm⁻¹ region.[1] |
| UV-Vis (Derivative in CH₂Cl₂) | Derivatives typically show strong π-π* transitions at higher energies and intramolecular charge transfer (ICT) bands at longer wavelengths (e.g., 345-475 nm).[2] |
Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound.
-
Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and inject it into the HPLC system. The purity is determined by the peak area percentage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure for ¹H NMR: Dissolve the sample in the deuterated solvent and acquire the proton NMR spectrum.
-
Procedure for ¹³C NMR: Acquire the carbon NMR spectrum of the same sample. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
-
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent and introduce it into the mass spectrometer. The accurate mass measurement of the molecular ion peak is used to confirm the elemental composition.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Procedure: Place a small amount of the solid sample on the ATR crystal or mix it with KBr powder and press it into a pellet. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent such as dichloromethane (CH₂Cl₂) or ethanol.
-
Procedure: Prepare a dilute solution of the sample of known concentration. Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) to determine the absorption maxima (λmax).
-
Applications and Future Directions
Pyrazino[2,3-f]phenanthroline and its derivatives are extensively used as ligands in the synthesis of metal complexes for various applications.[3] These include:
-
Organic Light-Emitting Diodes (OLEDs): The favorable electronic properties of their derivatives make them suitable for use in the development of efficient OLEDs.[2]
-
Biochemical Research: Metal complexes of pyrazino[2,3-f]phenanthroline can interact with DNA, making them potential candidates for molecular biology studies and therapeutic applications.[3][4]
-
Catalysis: They are employed in the synthesis of metal complexes used in various catalytic processes.[3]
-
Solar Energy Conversion: Copper(I) complexes have shown promise in solar energy conversion technologies due to the ligand's ability to act as an electron acceptor.[3]
Future research is directed towards the synthesis of new derivatives with tailored electronic and steric properties to fine-tune the characteristics of the resulting metal complexes for specific applications in bioimaging, sensing, and drug delivery.
References
Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline.
An In-Depth Technical Guide to the Electronic and Photophysical Properties of Pyrazino[2,3-f]phenanthroline
Abstract
Pyrazino[2,3-f]phenanthroline (ppz), a polycyclic heteroaromatic molecule, has garnered significant attention in materials science, coordination chemistry, and drug development. Its rigid, planar, and extensively π-conjugated system, arising from the fusion of a phenanthroline core with a pyrazine ring, imparts unique electronic and photophysical properties. This document provides a comprehensive overview of these characteristics, detailing the underlying principles, experimental data, and methodologies for researchers, scientists, and professionals in drug development.
Introduction
Pyrazino[2,3-f]phenanthroline (Chemical Formula: C₁₄H₈N₄) is a robust chelating agent that forms stable complexes with a wide array of metal ions, including ruthenium(II), copper(I), and iridium(III).[1][2][3] The presence of multiple nitrogen atoms allows it to function as a bidentate or even a tetradentate ligand.[1] This versatility makes it a valuable building block in supramolecular chemistry. The resulting metal complexes exhibit tunable photophysical and electrochemical properties, leading to their exploration in photocatalysis, chemical sensing, organic light-emitting diodes (OLEDs), and as DNA probes.[1][3] The fusion of the electron-withdrawing pyrazine ring to the phenanthroline framework is a key structural feature that significantly influences the ligand's electronic characteristics and the properties of its derivatives.[1]
Electronic Properties
Molecular Structure and π-System
The structure of pyrazino[2,3-f]phenanthroline is characterized by a planar, rigid framework.[1] This molecular geometry consists of sp²-hybridized carbon and nitrogen atoms, which contribute p-orbitals to form a continuous, overlapping network. This extensive π-conjugation allows for significant delocalization of π-electrons across the entire molecule, a defining feature that governs its electronic behavior.[1] The planarity and rigidity of the structure pre-organize the nitrogen donor atoms for effective coordination with metal ions, enhancing the stability of the resulting metal complexes.[1]
Electrochemical Behavior
Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical properties of pyrazino[2,3-f]phenanthroline and its derivatives. These studies reveal the redox potentials of the molecule, providing insight into the energy levels of its frontier molecular orbitals (HOMO and LUMO). The pyrazine ring acts as an electron acceptor, influencing the reduction potentials of the molecule.[3] In derivatives designed for Thermally Activated Delayed Fluorescence (TADF), the pyrazino[2,3-f]phenanthroline core serves as a robust acceptor, lending planarity and stabilizing the LUMO.[4][5][6]
Table 1: Electrochemical Data for a Pyrazino[2,3-f]phenanthroline-Based TADF Emitter
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|
| PXZ-DPPN | -5.58 | -3.12 | 2.46 |
Data derived from computational studies on a representative derivative.
Photophysical Properties
The extensive π-conjugated system of pyrazino[2,3-f]phenanthroline dictates its photophysical properties, which are primarily studied using UV-Vis absorption and photoluminescence spectroscopy.[7]
Absorption and Emission Spectra
The absorption spectrum of pyrazino[2,3-f]phenanthroline is characterized by intense π-π* transitions.[1] In derivatives featuring donor-acceptor (D-A) structures, weak and broad absorption peaks at longer wavelengths are observed, which are attributed to intramolecular charge transfer (ICT) from the donor to the pyrazino[2,3-f]phenanthroline acceptor.[4] For instance, in a series of D-π-A-π-D type TADF molecules, stronger, sharp peaks at higher energies (e.g., ~300-320 nm) are assigned to π-π* transitions, while the broader ICT bands appear at longer wavelengths (e.g., 345-475 nm).[4]
The emission properties are highly dependent on the molecular structure and environment. These compounds can be designed to emit across a wide range of the visible spectrum, from sky-blue to orange-red, by attaching different donor moieties to the pyrazino[2,3-f]phenanthroline acceptor.[4]
Solvatochromism
Pyrazino[2,3-f]phenanthroline derivatives often exhibit solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity. This phenomenon is indicative of a change in the dipole moment upon electronic transition. As solvent polarity increases, the emission maxima typically shift to longer wavelengths (a red shift), and the Stokes shift (the difference between absorption and emission maxima) increases.[1] This effect is attributed to the better stabilization of the polar ICT excited state in more polar solvents compared to the less polar ground state.[1]
Table 2: Photophysical Data for Pyrazino[2,3-f]phenanthroline Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | PLQY (%) |
|---|---|---|---|---|---|
| tCz-DPPN | Toluene | 363 | 464 | 5486 | 73.1 |
| Ac-DPPN | Toluene | 375 | 509 | 6512 | 68.2 |
| PXZ-DPPN | Toluene | 387 | 583 | 8049 | 61.4 |
Data for representative D-π-A-π-D type TADF emitters.[4][8]
Thermally Activated Delayed Fluorescence (TADF)
Pyrazino[2,3-f]phenanthroline is a key acceptor unit in the design of high-efficiency TADF emitters for OLEDs.[4][5][6][8] For optimal TADF performance, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is required. The rigid and planar structure of the pyrazino[2,3-f]phenanthroline acceptor, combined with a twisted geometry introduced by flexible donor segments, helps to achieve the necessary small ΔEST.[4][5] This allows for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, enhancing the fluorescence efficiency.
Experimental Protocols
Synthesis of Pyrazino[2,3-f]phenanthroline Derivatives
A common synthetic route to substituted pyrazino[2,3-f]phenanthroline derivatives involves the condensation of 5,6-diamino-1,10-phenanthroline with a substituted benzil (a 1,2-diketone).[4]
Protocol for PXZ-DPPN Synthesis:
-
Synthesis of the Diketo Intermediate : The donor-substituted diketo intermediate, 1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione, is synthesized via a Palladium-catalyzed Buchwald-Hartwig amination of 4,4'-dibromobenzil with phenoxazine.[4]
-
Condensation Reaction : The synthesized diketo intermediate is dissolved in ethanol with a catalytic amount of acetic acid.[4]
-
A solution of 5,6-diamino-1,10-phenanthroline in ethanol is added dropwise to the reaction mixture.[4]
-
The resulting mixture is heated at 80°C and stirred for approximately 18 hours.[4]
-
After cooling, the product is isolated, purified via column chromatography, and characterized.
UV-Vis Absorption and Photoluminescence Spectroscopy
Protocol:
-
Sample Preparation : Solutions of the compound are prepared in HPLC-grade solvents (e.g., toluene, dichloromethane) at a low concentration, typically around 10 µM, to avoid aggregation effects.[4]
-
Absorption Measurement : UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer (e.g., Shimadzu UV-1800) over a relevant wavelength range (e.g., 250-800 nm).[9] A quartz cuvette with a 1 cm path length is used, and the solvent serves as the reference.
-
Emission Measurement : Fluorescence spectra are recorded using a spectrofluorometer (e.g., Jasco FP-6600).[9] The sample is excited at a wavelength corresponding to an absorption maximum, and the emission is scanned over a longer wavelength range.
-
Quantum Yield Determination : The photoluminescence quantum yield (PLQY) is typically determined using an integrating sphere or relative methods with a known standard.
Cyclic Voltammetry (CV)
Protocol:
-
Electrochemical Cell Setup : A standard three-electrode system is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[4]
-
Electrolyte Solution : The sample is dissolved in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Measurement : The potential is swept between set limits, and the resulting current is measured. The scan rate is typically set between 50 and 100 mV/s. The system is calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Data Analysis : The HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation and reduction peaks, respectively.
Visualizations
References
- 1. Pyrazino[2,3-f][4,7]phenanthroline | 217-82-3 | Benchchem [benchchem.com]
- 2. Buy Pyrazino[2,3-f][1,10]phenanthroline (EVT-387340) | 217-90-3 [evitachem.com]
- 3. Pyrazino[2,3-f][1,10]phenanthroline | 217-90-3 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. HKU Scholars Hub: Synthesis, characterization of pyrazino-phenanthroline derivatives and study of their aggregation properties [hub.hku.hk]
- 8. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
A Technical Guide to the Synthesis of Pyrazino[2,3-f]phenanthroline Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic methodologies for pyrazino[2,3-f]phenanthroline and its derivatives. This class of polycyclic heteroaromatic molecules is of significant interest due to its robust chelating properties with a wide array of metal ions, leading to complexes with unique photophysical and electrochemical characteristics.[1] Furthermore, these compounds are explored in medicinal chemistry and as functional components in advanced materials like Organic Light Emitting Diodes (OLEDs).[2][3]
Core Synthetic Strategies
The synthesis of the pyrazino[2,3-f]phenanthroline core and its analogues primarily revolves around the construction of the central pyrazine ring. Two principal strategies dominate the literature, differing in the key precursors used for the final condensation step.
Strategy 1: Condensation of 1,10-phenanthroline-5,6-dione with Diamines
A well-established and versatile method for synthesizing the pyrazino[2,3-f]phenanthroline scaffold involves the acid-catalyzed condensation of 1,10-phenanthroline-5,6-dione with a suitable diamine.[1] The choice of the diamine directly determines the substitution pattern on the pyrazine ring. Using ethylenediamine yields the unsubstituted parent compound, while employing functionalized diamines allows for the introduction of a wide range of substituents.[1]
Caption: General Synthetic Pathway via 1,10-Phenanthroline-5,6-dione.
Strategy 2: Condensation of 5,6-diamino-1,10-phenanthroline with 1,2-Diketones
An alternative and equally powerful approach involves the condensation of 5,6-diamino-1,10-phenanthroline with a 1,2-diketone. This method is particularly useful for synthesizing 2,3-disubstituted pyrazino[2,3-f]phenanthroline derivatives, which are often targeted for applications in materials science, such as in thermally activated delayed fluorescence (TADF) emitters for OLEDs.[2][3]
Experimental Protocols
This section details the experimental procedures for the synthesis of key precursors and the final condensation reactions.
Synthesis of Precursor 1: 1,10-Phenanthroline-5,6-dione
This precursor is typically synthesized via the oxidation of 1,10-phenanthroline.
Procedure:
-
A mixture of 1,10-phenanthroline (2.0 g) and potassium bromide (KBr, 2.0 g) is prepared in a flask.[4]
-
A pre-cooled (ice bath) mixture of concentrated sulfuric acid and concentrated nitric acid (30 mL, 2:1 ratio) is added dropwise to the reaction mixture.[4]
-
The mixture is heated to 90°C for 8 hours.[4]
-
After cooling, the reaction mixture is poured into ice water and neutralized to a pH of 6-7 using a 30% sodium hydroxide (NaOH) solution.[4]
-
The resulting precipitate is collected by filtration, washed with water, ethanol, and diethyl ether, and then dried. An orange-yellow crude product is typically obtained with a yield of around 78%.[4]
-
The crude product can be further purified by recrystallization from 95% ethanol.[4]
Synthesis of Precursor 2: 5,6-diamino-1,10-phenanthroline
This precursor is synthesized from 1,10-phenanthroline-5,6-dione in a two-step process involving the formation of a dioxime intermediate followed by reduction.
Step 2a: Synthesis of (5E,6E)-1,10-phenanthroline-5,6-dioxime
-
1,10-phenanthroline-5,6-dione (1.68 g, 7.99 mmol) is dissolved in 50 mL of ethanol.[4]
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 1.944 g, 27.97 mmol) and barium carbonate (BaCO₃, 2.368 g, 11.967 mmol) are added to the solution.[4]
-
The mixture is refluxed overnight at 83°C with constant stirring.[4]
-
The hot reaction mixture is filtered to remove inorganic salts, and the filtrate is cooled to induce crystallization.
-
The resulting light-yellow solid is collected by filtration, washed, and dried in a vacuum oven, yielding the dioxime product (yield: 81.25%).[4]
Step 2b: Reduction to 5,6-diamino-1,10-phenanthroline
-
A slurry of 1,10-phenanthroline-5,6-dioxime (2 g) and 10% Palladium on carbon (Pd-C, 2 g) in 100 mL of dry ethanol is prepared and purged with nitrogen.[4]
-
The mixture is heated to reflux (83°C).[4]
-
A solution of hydrazine monohydrate (N₂H₄·H₂O, 17.5 mL) in 75 mL of ethanol is added dropwise.[4]
-
The resulting mixture is refluxed for 12 hours.[4]
-
The hot mixture is filtered through a bed of celite and washed with boiling ethanol.[4]
-
The filtrate is concentrated under reduced pressure. The residue is triturated with water and cooled overnight to precipitate the product.
-
The dark yellow solid is collected, washed with cold water, and dried to yield 5,6-diamino-1,10-phenanthroline.[4]
General Protocol for Derivative Synthesis (Strategy 2)
The following is a general procedure for the synthesis of 2,3-disubstituted pyrazino[2,3-f]phenanthroline derivatives via condensation of 5,6-diamino-1,10-phenanthroline with a 1,2-diketone.
Procedure:
-
A selected 1,2-diketone (1.0 equivalent) is dissolved in ethanol in the presence of a catalytic amount of acetic acid and stirred for 30 minutes.[4]
-
5,6-diamino-1,10-phenanthroline (1.0 equivalent) is dissolved in ethanol and added dropwise to the reaction mixture.[4]
-
The mixture is refluxed at 80°C for 18 hours.[4]
-
Upon completion, the solvent is removed using a rotary evaporator.
-
The solid product is extracted with dichloromethane and dried over anhydrous sodium sulfate (Na₂SO₄).[4]
-
The final pure product is obtained via column chromatography.[4]
Data Summary for Derivative Synthesis
The following table summarizes the synthesis of three different D-π-A-π-D type TADF emitters using Strategy 2, demonstrating the versatility of this approach.
| Derivative Name | Diketone Precursor | Yield (%) | Reference |
| tCz-DPPN | 1,2-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethane-1,2-dione | 57.76% | |
| Ac-DPPN | 1,2-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)ethane-1,2-dione | 56.06% | |
| PXZ-DPPN | 1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione | 61.20% | [2] |
tCz-DPPN: 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][5]phenanthroline Ac-DPPN: 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][5]phenanthroline PXZ-DPPN: 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][5]phenanthroline
Synthetic Workflow Overview
The diagram below illustrates the relationship between the key precursors and the two primary synthetic strategies for generating diverse pyrazino[2,3-f]phenanthroline derivatives.
Caption: Workflow of Precursor Preparation and Derivative Synthesis.
Further Chemical Transformations
The pyrazino[2,3-f]phenanthroline core can undergo further modifications to fine-tune its properties.
-
Reduction Reactions: The pyrazine ring can be partially saturated through the addition of hydrogen atoms using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of dihydro derivatives.[1]
-
Nucleophilic Substitution: To introduce a wider range of functional groups, the parent compound can be first converted into a halogenated derivative. These halogenated intermediates are susceptible to attack by various nucleophiles, allowing for the displacement of the halide.[1]
This guide provides a foundational understanding of the key synthetic routes to pyrazino[2,3-f]phenanthroline derivatives, offering researchers the necessary information to design and execute the synthesis of novel compounds for a variety of applications.
References
Luminescent properties of Pyrazino[2,3-f]phenanthroline metal complexes
An In-depth Technical Guide to the Luminescent Properties of Pyrazino[2,3-f]phenanthroline Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazino[2,3-f]phenanthroline (ppl), and its isomer pyrazino[2,3-f][1][2]phenanthroline (ppz), are polycyclic heteroaromatic ligands that serve as robust chelating agents for a wide array of metal ions. Their rigid, planar, and extended π-conjugated structure makes them exceptional candidates for the development of luminescent metal complexes. The resulting coordination complexes, particularly with transition metals like iridium(III), ruthenium(II), rhenium(I), and copper(I), exhibit a range of fascinating photophysical and electrochemical properties.[1] These properties, including intense luminescence, long excited-state lifetimes, and sensitivity to the local environment, are highly tunable by modifying the metal center, ancillary ligands, or substituents on the phenanthroline framework.[1][3] This tunability has positioned pyrazino[2,3-f]phenanthroline metal complexes at the forefront of research in fields such as organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), chemical sensors, and as photoluminescent probes for biological systems, including DNA.[1][4][5]
This technical guide provides a comprehensive overview of the core luminescent properties of these complexes, summarizes key quantitative data, details common experimental protocols, and illustrates the fundamental principles governing their behavior.
Core Principles of Luminescence
The luminescence of pyrazino[2,3-f]phenanthroline metal complexes typically originates from the radiative decay of an excited state. The nature of this excited state dictates the photophysical properties of the complex. The most common emissive states are:
-
Metal-to-Ligand Charge Transfer (MLCT): In this process, absorption of a photon promotes an electron from a metal-centered d-orbital to a π* orbital localized on the ligand. The strong spin-orbit coupling introduced by heavy metals like iridium and rhenium facilitates intersystem crossing to a triplet MLCT state (³MLCT), from which phosphorescence occurs.[6][7] These are often the dominant emissive states and are highly sensitive to the electronic properties of both the metal and the ligand.
-
Intra-Ligand Charge Transfer (ILCT): In complexes with ligands bearing both electron-donating and electron-accepting moieties, an ILCT state can arise where charge is transferred from one part of the ligand to another.[7]
-
Ligand-Centered (π-π) Transitions:* These transitions occur within the π-system of the ligand itself. While absorption is often dominated by these transitions at higher energies, emission from a ligand-centered state is also possible, especially when its energy is lower than the MLCT state.
The interplay between these excited states governs the emission color, quantum yield, and lifetime of the complex.
Caption: Key photophysical processes in a luminescent metal complex.
Quantitative Photophysical Data
The luminescent properties of these complexes are highly dependent on the metal center. The following tables summarize representative data for Iridium(III) and Copper(I) complexes found in the literature.
Table 1: Luminescent Properties of Iridium(III) Complexes
Iridium(III) complexes are particularly noted for their high phosphorescence quantum yields and tunable emission colors, making them ideal for OLED and LEC applications.[4]
| Complex | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State | Reference(s) |
| [Ir(F₂ppy)₂(ppl)][PF₆] | ~560 nm | Higher | Longer | Solution | [4] |
| [Ir(F₂ppy)₂(ppz)][PF₆] | Red-shifted | Lower | Shorter | Solution | [4] |
| [Ir(H-ppy)₂(ppl)]⁺ | 597 nm | - | - | Calculated | [3][6] |
| [Ir(CF₃-ppy)₂(ppl)]⁺ | 562 nm | - | - | Calculated | [3] |
| [Ir(H-pypy)₂(ppl)]⁺ | 485 nm | - | - | Calculated | [3] |
| [Ir(CF₃-pypy)₂(ppl)]⁺ | 438 nm | Decreased | - | Calculated | [3] |
F₂ppy = 2-(2,4-difluorophenyl)pyridine; ppy = 2-phenylpyridine; pypy = 2,3′-bipyridine; ppl = pyrazino[2,3-f][8][9]phenanthroline; ppz = pyrazino[2,3-f][1][2]phenanthroline.
Table 2: Luminescent Properties of Copper(I) Complexes
Copper(I) complexes are investigated as cost-effective alternatives to iridium-based emitters. They typically exhibit phosphorescence from ³MLCT or mixed ³MLCT/³LLCT (Ligand-to-Ligand Charge Transfer) states.
| Complex | Emission Max (λem) | Excitation Max (λex) | Emitting State | Solvent | Reference(s) |
| [Cu(Pyz-Phen)₂]PF₆ | 569 nm | 459 nm | ³MLCT/³LLCT | Solution | [10] |
| [Cu(POP)(Pyz-Phen)]PF₆ | 572 nm | 400 nm | ³MLCT/³LLCT | Solution | [10] |
| --INVALID-LINK-- | 566 nm | 440 nm | MLCT | - | [11] |
| --INVALID-LINK-- | 577 nm | 420 nm | MLCT | - | [11] |
Pyz-Phen = pyrazino[2,3-f][8][9]phenanthroline; POP = bis[2-(diphenylphosphino)phenyl]ether; dppl = 7,10-DimethylPyrazino[2,3-f][8][9]phenanthroline.
Tuning Luminescent Properties
The ability to rationally design complexes with specific luminescent characteristics is a key driver of research in this field. The emission energy and efficiency can be systematically tuned by altering the molecular structure.
Caption: Relationship between ligand electronics and emission color.
As illustrated, modifying the ancillary ligands attached to the metal center has a profound impact:
-
Weak σ-donating or strong π-accepting ligands (like bipyridines) tend to stabilize the metal's d-orbitals (the HOMO), increasing the HOMO-LUMO energy gap and leading to a blue-shift (higher energy) in emission.[3]
-
Strong σ-donating ligands (like phenylpyridines) destabilize the HOMO, decreasing the energy gap and causing a red-shift (lower energy) in emission.[3]
-
Isomeric Ligands: Even the position of nitrogen atoms within the ligand framework can alter properties. For instance, [Ir(F₂ppy)₂(ppl)][PF₆] has a higher quantum yield than its ppz isomer, a difference attributed to the stabilization of the LUMO and enhanced non-radiative decay in the ppz complex.[4]
Experimental Protocols
Accurate characterization of luminescent properties requires standardized experimental procedures.
Synthesis and Characterization of Complexes
A general workflow for preparing and verifying these complexes is essential for reproducible photophysical studies.
Caption: Workflow for synthesis and characterization of complexes.
-
Synthesis: The pyrazino[2,3-f]phenanthroline ligand is typically synthesized via a condensation reaction between 1,10-phenanthroline-5,6-dione and an appropriate diamine.[7] The metal complex is then formed by reacting the ligand with a suitable metal precursor (e.g., [Ir(C^N)₂Cl]₂ or Re(CO)₅Cl) in a high-boiling point solvent under an inert atmosphere.[1][7]
-
Characterization: The identity and purity of the synthesized complexes are confirmed using standard analytical techniques, including ¹H NMR spectroscopy, mass spectrometry, and, where possible, single-crystal X-ray diffraction to definitively determine the molecular structure.[1][4]
Measurement of Photoluminescence Quantum Yield (PLQY)
The PLQY (Φ), the ratio of photons emitted to photons absorbed, is a critical measure of a material's luminescent efficiency.[12]
-
Comparative Method (Relative Method): This widely used technique involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield. The absorbance of both solutions at the excitation wavelength is kept low (typically < 0.1) to avoid reabsorption effects. The PLQY is calculated using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where 'x' denotes the unknown sample and 'st' the standard. Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[13]
-
Direct Method (Absolute Method): This method uses an integrating sphere to collect all photons emitted from the sample, providing a direct and more accurate measurement of PLQY.[12][14] The sphere is coated with a highly reflective material (e.g., BaSO₄) to ensure all emitted light is detected.[12] Measurements are taken of the excitation profile with the sample in the sphere and with a blank, allowing for direct calculation of the number of absorbed and emitted photons.[12][15]
Measurement of Excited-State Lifetime (τ)
The lifetime of the excited state is typically measured using time-resolved spectroscopy, most commonly Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source (e.g., a laser or LED) and measuring the time delay between the excitation pulse and the detection of the emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the decay of the luminescent state. This decay curve is then fitted to an exponential function to determine the lifetime (τ).
Conclusion
Metal complexes of pyrazino[2,3-f]phenanthroline represent a versatile and powerful class of luminescent materials. Their rich photophysical properties, governed by tunable MLCT and other excited states, make them highly attractive for a broad range of applications, from advanced materials science to drug development. A thorough understanding of the relationship between their structure and luminescent properties, combined with rigorous experimental protocols for their synthesis and characterization, will continue to drive innovation and the creation of novel functional molecules.
References
- 1. Pyrazino[2,3-f][4,7]phenanthroline | 217-82-3 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][1,10]-phenanthroline based complexes for use in electroluminescent devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A comparative study of Ir(III) complexes with pyrazino[2,3-f][1,10]phenanthroline and this compound ligands in light-emitting electrochemical cells (LECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Jagiellonian University Repository [ruj.uj.edu.pl]
- 8. About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f][1,10]-phenanthroline based complexes for use in electroluminescent devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Syntheses, structures and photoluminescence of a series of metal-organic complexes with 1,3,5-benzenetricarboxylate and pyrazino[2,3-f][1,10]-phenanthroline ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Photophysical properties of copper(I) complexes containing pyrazine-fused phenanthroline ligands: a joint experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horiba.com [horiba.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of Pyrazino[2,3-f]phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic studies of the pyrazino[2,3-f]phenanthroline core structure. Due to the limited availability of complete, published spectroscopic data for the unsubstituted parent compound, this guide presents data from key derivatives and the foundational 1,10-phenanthroline molecule to provide a robust framework for the interpretation of the spectroscopic characteristics of this important heterocyclic system.
Data Presentation
The following tables summarize key spectroscopic data for pyrazino[2,3-f]phenanthroline derivatives and the related 1,10-phenanthroline molecule. This comparative data is essential for researchers working on the synthesis and characterization of novel compounds based on the pyrazino[2,3-f]phenanthroline scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound/Derivative | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1,10-Phenanthroline | CDCl₃ | 9.18 (dd, J = 4.3, 1.8 Hz, 2H), 8.20 (dd, J = 8.1, 1.8 Hz, 2H), 7.75 (s, 2H), 7.58 (dd, J = 8.1, 4.3 Hz, 2H)[1] |
| 2,3-bis(4-(...)-phenyl)pyrazino[2,3-f][2][3]phenanthroline derivative | CDCl₃ | 9.68 (d, J = 7.8 Hz, 2H), 9.38 (s, 2H), 7.96 (d, J = 8.2 Hz, 2H), plus other aromatic signals[2] |
| PPL-1 Derivative | CDCl₃ | 9.54 (d, J = 8.1 Hz, 2H), 9.23 (d, J = 4.2 Hz, 2H), 7.72-7.77 (m, 6H), plus other signals[4] |
| PPL-2 Derivative | CDCl₃ | 9.68 (d, J = 7.8 Hz, 2H), 9.47 (d, J = 4.2 Hz, 2H), 7.92 (d, J = 4.2 Hz, 2H), plus other signals[4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound/Derivative | Solvent | Chemical Shifts (δ, ppm) |
| 1,10-Phenanthroline | CDCl₃ | 150.5, 145.8, 136.2, 128.9, 126.6, 123.5 |
| 2,3-bis(4-(...)-phenyl)pyrazino[2,3-f][2][3]phenanthroline derivative | CDCl₃ | 143.87, 139.97, 139.95, 138.55, 133.82, 132.70, 130.84, 123.30, 121.57, 115.54, 113.03[2] |
| PPL-1 Derivative | CDCl₃ | 152.41, 151.26, 148.36, 147.18, 136.42, 133.01, 131.22, 127.47, 125.86, 123.62, 111.06[4] |
Infrared (IR) Spectroscopy
The IR spectrum of pyrazino[2,3-f]phenanthroline is expected to be dominated by aromatic C-H and C=C/C=N stretching and bending vibrations. Data from the parent 1,10-phenanthroline provides a reference for interpreting these characteristic bands.
Table 3: Key IR Absorption Bands for Phenanthroline-based Structures
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the aromatic rings. |
| C=C and C=N Stretch | 1650-1400 | Aromatic ring stretching vibrations. For 1,10-phenanthroline, strong bands are observed around 1621 cm⁻¹ and 1588 cm⁻¹. |
| Aromatic C-H Bending (out-of-plane) | 900-675 | These bands can be indicative of the substitution pattern on the aromatic rings. |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of pyrazino[2,3-f]phenanthroline is characterized by intense absorptions in the UV region, corresponding to π-π* transitions within the extended aromatic system. The fusion of the pyrazine ring to the phenanthroline core is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to 1,10-phenanthroline.
Table 4: UV-Vis Absorption Data
| Compound/Derivative | Solvent | Absorption Maxima (λ_max, nm) |
| 1,10-Phenanthroline | Ethanol | ~230, 265 |
| tCz-DPPN Derivative | Toluene | 299 |
| Ac-DPPN Derivative | Toluene | 303 |
| PXZ-DPPN Derivative | Toluene | 317 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid pyrazino[2,3-f]phenanthroline sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the specific derivative being analyzed.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Acquire a ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.
-
For ¹³C NMR, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilan, TMS).
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount (a few milligrams) of the solid pyrazino[2,3-f]phenanthroline sample onto the center of the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
After data collection, clean the ATR crystal thoroughly.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the pyrazino[2,3-f]phenanthroline sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
-
Instrument Setup and Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the spectrophotometer.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Measure the absorbance of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel compound like pyrazino[2,3-f]phenanthroline.
References
- 1. o-Phenanthroline(66-71-7) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
The Electrochemical Landscape of Pyrazino[2,3-f]phenanthroline and its Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of pyrazino[2,3-f]phenanthroline (ppl) and its coordination complexes. This class of compounds has garnered significant interest due to its robust chelating ability, rich photophysical and electrochemical properties, and potential applications in catalysis, chemical sensing, and as components in organic light-emitting diodes (OLEDs).[1] The fusion of an electron-withdrawing pyrazine ring to a phenanthroline system creates a unique electronic structure that can be finely tuned through substitution or coordination to a metal center.[1]
Core Electrochemical Behavior
Pyrazino[2,3-f]phenanthroline and its derivatives are electrochemically active, typically undergoing reversible or quasi-reversible reduction and oxidation processes. The extended π-system of the fused aromatic rings allows for the delocalization of electrons, facilitating electron transfer reactions.[1] Cyclic voltammetry is the primary technique used to investigate the redox properties of these molecules, providing valuable information on their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.[2]
The electrochemical behavior can be significantly modulated by the introduction of substituent groups on the pyrazino[2,3-f]phenanthroline core. For instance, the addition of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials, thereby tuning the HOMO/LUMO energy gap.[2]
Electrochemical Properties of Pyrazino[2,3-f]phenanthroline Derivatives
The following table summarizes the key electrochemical data for a selection of pyrazino[2,3-f]phenanthroline-based molecules, highlighting the influence of different donor groups on their redox potentials and energy levels.
| Compound Name | Abbreviation | Oxidation Potential (Eox vs Ag/AgCl) [V] | HOMO [eV] | LUMO [eV] | Reference |
| 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][3][4]phenanthroline | tCz-DPPN | Not explicitly stated, but used to calculate HOMO | -5.68 | -2.80 | [2] |
| 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][3][4]phenanthroline | Ac-DPPN | Not explicitly stated, but used to calculate HOMO | -5.69 | -2.55 | [2] |
| 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][3][4]phenanthroline | PXZ-DPPN | Not explicitly stated, but used to calculate HOMO | -5.67 | -2.48 | [2] |
Electrochemical Behavior of Metal Complexes
The coordination of pyrazino[2,3-f]phenanthroline to metal centers such as Ruthenium(II), Iridium(III), and Copper(II) introduces new dimensions to its electrochemical behavior. The resulting metal complexes exhibit a range of interesting photophysical and electrochemical properties, often tunable by modifying the ancillary ligands.[1]
Ruthenium(II) Complexes: Ruthenium(II) complexes incorporating pyrazino[2,3-f]phenanthroline have been investigated for their potential as DNA probes.[1]
Iridium(III) Complexes: A comparative study of Iridium(III) complexes with pyrazino[2,3-f][3][4]phenanthroline (ppl) and pyrazino[2,3-f][5][6]phenanthroline (ppz) ligands has been reported for their application in light-emitting electrochemical cells (LECs).[7] The different nitrogen positions in the structural isomers electronically affect the complex and its properties.[7]
Copper(II) Complexes: Copper(I) complexes have shown promise in solar energy conversion technologies due to the ligand's ability to act as an electron acceptor, facilitating directional electron transfer in excited states.[1]
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful and widely used electrochemical technique for studying the redox behavior of chemical species.
Objective: To determine the oxidation and reduction potentials of a substance and to assess the reversibility of its electron transfer reactions.
Typical Experimental Setup:
-
Potentiostat: An electronic instrument that controls the voltage difference between a working electrode and a reference electrode.
-
Three-Electrode Cell:
-
Working Electrode: An electrode at which the reaction of interest occurs (e.g., glassy carbon, platinum).[2]
-
Reference Electrode: An electrode with a stable and well-known electrode potential (e.g., Ag/AgCl, Saturated Calomel Electrode (SCE)).[2]
-
Counter (or Auxiliary) Electrode: An electrode that completes the electrical circuit and allows current to flow (e.g., platinum wire).[2]
-
-
Electrolyte Solution: A solution containing the analyte of interest and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (NBu4PF6) or tetrabutylammonium perchlorate (TBAP) in a suitable solvent like dichloromethane (DCM) or acetonitrile).[2]
-
Inert Atmosphere: The experiment is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent interference from oxygen.
General Procedure:
-
Solution Preparation: Prepare a solution of the analyte at a known concentration in the chosen solvent containing the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon) for a period of time to remove dissolved oxygen.
-
Potential Scan: The potentiostat applies a linearly varying potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial value, forming a triangular waveform.
-
Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: A generalized workflow for a cyclic voltammetry experiment.
Redox Cycling of a Metal Complex
References
- 1. Pyrazino[2,3-f][4,7]phenanthroline | 217-82-3 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. rsc.org [rsc.org]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. static.igem.org [static.igem.org]
- 6. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 7. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and this compound ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazino[2,3-f]phenanthroline, a polycyclic heteroaromatic compound, exhibits significant potential as a robust chelating agent for a diverse range of metal ions. Its unique structural and electronic properties, characterized by a planar, π-conjugated system and multiple nitrogen donor atoms, facilitate the formation of stable metal complexes. This technical guide provides a comprehensive exploration of the chelating properties of Pyrazino[2,3-f]phenanthroline, including its synthesis, coordination chemistry, and the influence of its structure on chelation. We delve into the experimental methodologies used to characterize these properties and discuss the potential applications of this compound in drug development, particularly in the context of inducing cuproptosis, a novel form of copper-dependent cell death.
Introduction
Pyrazino[2,3-f]phenanthroline, often abbreviated as ppz, is a versatile ligand in coordination chemistry due to its strong chelating capabilities.[1] Its molecular structure, featuring a phenanthroline core fused with a pyrazine ring, provides a rigid and planar framework with strategically positioned nitrogen atoms that can act as bidentate or even tetradentate ligands.[1] This allows for the formation of stable and well-defined complexes with a variety of transition metals, including but not limited to copper, ruthenium, and iridium.[2][3] The extensive π-conjugation of the molecule not only enhances the stability of the resulting metal complexes but also imparts interesting photophysical and electrochemical properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs), and in medicinal chemistry.[2][4]
The interaction of Pyrazino[2,3-f]phenanthroline and its derivatives with metal ions has garnered significant interest in the field of drug development. Notably, copper complexes of phenanthroline derivatives have been investigated for their potential to induce a novel form of programmed cell death known as "cuproptosis". This guide will provide an in-depth look at the chelating properties of Pyrazino[2,3-f]phenanthroline, the experimental techniques used to study these properties, and the emerging role of its copper complexes in inducing cuproptosis.
Synthesis and Characterization
The synthesis of Pyrazino[2,3-f]phenanthroline and its derivatives can be achieved through various organic synthesis routes. A common method involves the condensation reaction of 5,6-diamino-1,10-phenanthroline with a suitable diketone. For instance, 2,3-disubstituted Pyrazino[2,3-f]phenanthroline derivatives can be synthesized by condensing 5,6-diamino-1,10-phenanthroline with substituted benzil derivatives in ethanol with a catalytic amount of acetic acid.[5]
The resulting metal complexes are typically synthesized by reacting the Pyrazino[2,3-f]phenanthroline ligand with a corresponding metal salt in an appropriate solvent.[1] Characterization of both the ligand and its metal complexes is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and coordination geometry of the metal complexes.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm coordination.
-
UV-Vis Spectroscopy: To study the electronic absorption properties.
Chelating Properties and Data Presentation
The chelating ability of Pyrazino[2,3-f]phenanthroline is attributed to the lone pair of electrons on its nitrogen atoms, which can form coordinate bonds with metal ions. The planarity and rigidity of the molecule pre-organize these nitrogen atoms for effective coordination, while the π-conjugated system enhances the stability of the resulting chelate rings.[4]
Table 1: Stability Constants (log β) of Pyrazino[2,3-f]phenanthroline Metal Complexes
| Metal Ion | log β₁ | log β₂ | log β₃ | Method | Conditions (Solvent, Temp.) | Reference |
| Cu²⁺ | Data not available | Data not available | Data not available | |||
| Zn²⁺ | Data not available | Data not available | Data not available | |||
| Fe²⁺/Fe³⁺ | Data not available | Data not available | Data not available | |||
| Other | Data not available | Data not available | Data not available |
Table 2: Thermodynamic Parameters for the Chelation of Metal Ions by Pyrazino[2,3-f]phenanthroline
| Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Method | Conditions (Solvent, Temp.) | Reference |
| Cu²⁺ | Data not available | Data not available | Data not available | |||
| Zn²⁺ | Data not available | Data not available | Data not available | |||
| Fe²⁺/Fe³⁺ | Data not available | Data not available | Data not available | |||
| Other | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections outline the detailed methodologies for key experiments used to characterize the chelating properties of Pyrazino[2,3-f]phenanthroline.
UV-Vis Spectrophotometric Titration
This technique is used to determine the stoichiometry and binding constant of a metal-ligand complex by monitoring changes in the absorbance spectrum upon complex formation.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Pyrazino[2,3-f]phenanthroline of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare stock solutions of the metal salts of interest (e.g., CuCl₂, ZnCl₂) of a known concentration (e.g., 10 mM) in the same solvent or a compatible one.
-
-
Titration Procedure:
-
Place a fixed volume and concentration of the Pyrazino[2,3-f]phenanthroline solution into a quartz cuvette.
-
Record the initial UV-Vis spectrum of the ligand solution.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the ligand.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of metal to ligand.
-
The stoichiometry of the complex can be determined from the inflection point of the titration curve.
-
The binding constant can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
Fluorescence Quenching Assay
This method is employed when the ligand is fluorescent and its fluorescence is quenched upon binding to a metal ion.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Pyrazino[2,3-f]phenanthroline in a suitable solvent.
-
Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion.
-
-
Fluorescence Measurements:
-
Excite the ligand solution at its maximum excitation wavelength and record the emission spectrum.
-
Measure the fluorescence intensity at the emission maximum for each solution containing different concentrations of the metal ion.
-
-
Data Analysis:
-
Correct the fluorescence data for the inner filter effect if the metal ion absorbs at the excitation or emission wavelengths.
-
Plot the fluorescence intensity (F₀/F) against the concentration of the metal ion, where F₀ is the fluorescence intensity in the absence of the quencher (metal ion) and F is the fluorescence intensity in the presence of the quencher.
-
The binding constant can be determined using the Stern-Volmer equation or by fitting the data to a binding isotherm.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of Pyrazino[2,3-f]phenanthroline (typically in the micromolar range) in a suitable buffer.
-
Prepare a solution of the metal salt (typically 10-20 times more concentrated than the ligand) in the exact same buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the Pyrazino[2,3-f]phenanthroline solution.
-
Fill the injection syringe with the metal salt solution.
-
Perform a series of injections of the metal solution into the sample cell while monitoring the heat released or absorbed.
-
A control experiment, injecting the metal solution into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection and subtract the heat of dilution.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Signaling Pathways and Visualization
The chelation of specific metal ions by Pyrazino[2,3-f]phenanthroline can have significant biological implications. A notable example is the induction of cuproptosis by copper complexes of phenanthroline derivatives.
The Cuproptosis Signaling Pathway
Cuproptosis is a recently discovered form of regulated cell death that is dependent on intracellular copper levels.[4] It is distinct from other cell death mechanisms like apoptosis and ferroptosis.[4] The proposed mechanism involves the following key steps:
-
Copper Influx: Copper ions, facilitated by carriers such as Pyrazino[2,3-f]phenanthroline-copper complexes, enter the cell and accumulate in the mitochondria.
-
Reduction of Copper: In the mitochondria, the enzyme ferredoxin 1 (FDX1) reduces Cu(II) to the more toxic Cu(I).[1][6]
-
Targeting Lipoylated Proteins: Cu(I) directly binds to lipoylated proteins within the tricarboxylic acid (TCA) cycle.[3][4] These proteins, such as dihydrolipoamide S-acetyltransferase (DLAT), are essential for mitochondrial respiration.[7]
-
Protein Aggregation and Stress: The binding of Cu(I) to lipoylated proteins leads to their aggregation and the loss of iron-sulfur cluster proteins.[3][4]
-
Proteotoxic Stress and Cell Death: This aggregation induces proteotoxic stress, leading to a cascade of events that ultimately result in cell death.[2][4]
The following Graphviz diagrams illustrate the proposed mechanism of cuproptosis and a general experimental workflow for studying metal chelation.
Conclusion
Pyrazino[2,3-f]phenanthroline stands out as a compelling chelating agent with significant potential in various scientific domains, particularly in drug development. Its ability to form stable complexes with transition metals, especially copper, opens up new avenues for therapeutic interventions, such as the targeted induction of cuproptosis in cancer cells. While the qualitative aspects of its chelating properties are well-established, a significant gap exists in the quantitative characterization of its metal complexes. This guide has provided a framework for understanding and investigating these properties, outlining detailed experimental protocols and highlighting the importance of further research to populate the presented data tables. The continued exploration of Pyrazino[2,3-f]phenanthroline and its metal complexes is poised to yield valuable insights and innovative applications in the years to come.
References
- 1. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 2. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper induces cell death by targeting lipoylated TCA cycle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper induces cell death by targeting lipoylated TCA cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses, crystal structures and magnetic properties of dinuclear copper(II) complexes with pyrazino[2,3-f][4,7]phenanthroline (pap) as bridging ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Pyrazino[2,3-f]phenanthroline-Bridged Dinuclear Complexes
Introduction
Pyrazino[2,3-f]phenanthroline (also known as pyrazino[2,3-f][1][2]phenanthroline, pap) and its isomers are robust, planar, and electron-deficient heterocyclic ligands. Their bis-chelating nature, arising from the two bidentate nitrogen donor sites, makes them exceptional bridging ligands for the construction of dinuclear and polynuclear metal complexes. This unique structural feature allows for the study of intramolecular interactions, such as magnetic coupling and electron transfer, between two metal centers held in close proximity. Dinuclear complexes incorporating this ligand have shown promise in diverse fields, including materials science, catalysis, and particularly in drug development due to their interactions with biological macromolecules like DNA and their potential as cytotoxic agents.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of dinuclear copper(II) complexes bridged by pyrazino[2,3-f]phenanthroline, and outlines their potential applications in drug discovery, with a focus on their cytotoxic properties.
Featured Dinuclear Complexes
Three notable examples of dinuclear copper(II) complexes utilizing pyrazino[2,3-f]phenanthroline (pap) as a bridging ligand are:
-
[Cu₂(pap)(C₂O₄)₂]·5H₂O (Complex 1)
-
[Cu₂(pap)(H₂O)₇(SO₄)]SO₄·3H₂O (Complex 2)
-
[Cu₂(pap)(H₂O)₃(NO₃)₃]NO₃ (Complex 3)
These complexes have been synthesized and characterized, providing valuable insights into their structural and magnetic properties.[3]
Physicochemical Data
The structural and magnetic properties of these complexes have been determined, highlighting the role of the pyrazino[2,3-f]phenanthroline bridge in mediating weak antiferromagnetic interactions between the copper(II) centers.[3]
| Property | [Cu₂(pap)(C₂O₄)₂]·5H₂O | [Cu₂(pap)(H₂O)₇(SO₄)]SO₄·3H₂O | [Cu₂(pap)(H₂O)₃(NO₃)₃]NO₃ |
| Cu···Cu Separation (Å) | 6.740(1) | 6.834(2) | 6.808 |
| Magnetic Coupling (J, cm⁻¹) | -1.4 | -1.5 | -1.3 |
| g-factor | 2.06 | 2.10 | 2.08 |
Table 1: Key structural and magnetic data for dinuclear copper(II) complexes bridged by pyrazino[2,3-f]phenanthroline. Data sourced from Real, J. A., et al. (1999).[3]
Experimental Protocols
The following protocols are based on established synthetic methods for pyrazino[2,3-f]phenanthroline-bridged dinuclear copper(II) complexes.
Synthesis of Pyrazino[2,3-f]phenanthroline (pap) Ligand
The bridging ligand, pyrazino[2,3-f]phenanthroline, can be synthesized through the condensation reaction of 1,10-phenanthroline-5,6-dione with ethylenediamine.
General Synthesis of Dinuclear Copper(II) Complexes
A general workflow for the synthesis of the dinuclear copper(II) complexes is outlined below.
Protocol for [Cu₂(pap)(C₂O₄)₂]·5H₂O (Complex 1):
-
Dissolve pyrazino[2,3-f]phenanthroline (pap) in a suitable solvent (e.g., methanol).
-
To this solution, add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in a 1:2 molar ratio (pap:Cu).
-
Slowly add an aqueous solution of potassium oxalate monohydrate (K₂C₂O₄·H₂O).
-
Stir the resulting mixture at room temperature for several hours.
-
Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.
Protocol for [Cu₂(pap)(H₂O)₇(SO₄)]SO₄·3H₂O (Complex 2):
-
Follow steps 1 and 2 from the protocol for Complex 1.
-
Allow the solution to stand for slow evaporation at room temperature.
-
Collect the resulting crystals by filtration, wash with cold water, and air dry.
Protocol for [Cu₂(pap)(H₂O)₃(NO₃)₃]NO₃ (Complex 3):
-
Dissolve pyrazino[2,3-f]phenanthroline (pap) in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a 1:2 molar ratio (pap:Cu).
-
Stir the solution at room temperature.
-
Allow the solution to slowly evaporate to yield crystals.
-
Collect the crystals, wash with a small amount of cold water, and dry.
Application in Drug Development: Cytotoxicity and Mechanism of Action
Dinuclear copper complexes, particularly those with phenanthroline-based ligands, have garnered significant interest for their potential as anticancer agents. Their proposed mechanism of action often involves multiple pathways, making them promising candidates for overcoming drug resistance.
Cytotoxicity Assays
The cytotoxic activity of these complexes can be evaluated against various cancer cell lines using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the dinuclear copper complexes for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Proposed Mechanism of Action and Signaling Pathway
While the precise signaling pathways for pyrazino[2,3-f]phenanthroline-bridged dinuclear copper complexes are still under investigation, studies on analogous copper-phenanthroline complexes suggest a mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[4][5] One such proposed pathway is the inhibition of the JAK/STAT signaling cascade, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival.
This proposed pathway highlights the multi-faceted approach by which these complexes may exert their cytotoxic effects:
-
Induction of Oxidative Stress: The copper(II) centers in the dinuclear complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) within the cancer cell.
-
Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondria, leading to the release of pro-apoptotic factors.
-
Inhibition of Pro-Survival Pathways: The complex may directly or indirectly inhibit key components of pro-survival signaling pathways, such as the JAK2/STAT5 pathway. This inhibition would lead to the downregulation of anti-apoptotic proteins like Bcl-2.
-
Activation of Apoptosis: The combination of mitochondrial dysfunction and the downregulation of anti-apoptotic proteins converges on the activation of caspases, the executioners of apoptosis, ultimately leading to programmed cell death.
Conclusion
Pyrazino[2,3-f]phenanthroline serves as an effective bridging ligand for the synthesis of dinuclear copper(II) complexes with interesting magnetic and electrochemical properties. Furthermore, the potential of these and related complexes as cytotoxic agents highlights their promise in the field of drug development. The detailed protocols and application notes provided herein offer a valuable resource for researchers interested in exploring the synthesis, characterization, and biological evaluation of these fascinating compounds. Further investigation into their precise mechanisms of action will be crucial for their future development as therapeutic agents.
References
- 1. Copper(ii) complexes based on 2-ferrocenyl-1,10-phenanthroline: structure, redox properties, cytotoxicity and apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Syntheses, crystal structures and magnetic properties of dinuclear copper(II) complexes with pyrazino[2,3-f][4,7]phenanthroline (pap) as bridging ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyrazino[2,3-f]phenanthroline Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of substituted pyrazino[2,3-f]phenanthroline derivatives, a class of compounds with significant potential in materials science and pharmaceutical research.[1][2] The synthetic strategy is primarily based on a two-step process involving the oxidation of 1,10-phenanthroline to a key intermediate, 1,10-phenanthroline-5,6-dione, followed by a condensation reaction with various diamines to yield the desired substituted pyrazino[2,3-f]phenanthroline derivatives.
I. Overview of the Synthesis Pathway
The general synthesis route involves two key transformations:
-
Oxidation: 1,10-phenanthroline is oxidized to form 1,10-phenanthroline-5,6-dione. This dione is a versatile precursor for the subsequent condensation step.[3][4]
-
Condensation: The 1,10-phenanthroline-5,6-dione undergoes a condensation reaction with a substituted diamine to form the pyrazine ring, resulting in the final substituted pyrazino[2,3-f]phenanthroline derivative.[5]
General two-step synthesis of substituted pyrazino[2,3-f]phenanthroline derivatives.
II. Experimental Protocols
A. Synthesis of 1,10-Phenanthroline-5,6-dione
This protocol describes the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione. Several methods have been reported, with the use of a mixture of concentrated sulfuric acid, nitric acid, and potassium bromide providing high yields.[6][7]
Materials:
-
1,10-Phenanthroline monohydrate
-
Potassium bromide (KBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous ethanol
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, add 1,10-phenanthroline monohydrate (1.0 g, 5.0 mmol) and potassium bromide (1.0 g, 8.4 mmol).
-
Cool the flask in an ice bath and slowly add a mixture of 10 mL of concentrated sulfuric acid and 10 mL of concentrated nitric acid while maintaining the temperature at 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 20 minutes.
-
Gradually heat the reaction mixture to 130 °C and maintain this temperature for 2 hours.
-
Carefully pour the hot, yellow reaction solution into 150 g of ice water.
-
Neutralize the solution to a pH of 7 with a saturated solution of sodium carbonate.
-
Extract the aqueous solution with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from anhydrous ethanol to obtain pure 1,10-phenanthroline-5,6-dione.
Table 1: Summary of Reported Yields for the Synthesis of 1,10-Phenanthroline-5,6-dione
| Oxidizing Agent | Temperature | Reaction Time | Yield | Reference |
| H₂SO₄, HNO₃, KBr | 130 °C | 2 hours | 96% | [6] |
| H₂SO₄, HNO₃, KBr | 100 °C | 6 hours | 80-85% | [6] |
| Oleum, HNO₃ | 115-140 °C | - | 20% | [7] |
| Three-step (nitration, reduction, oxidation) | - | - | 15% | [7] |
B. Synthesis of Substituted Pyrazino[2,3-f]phenanthroline Derivatives
This general protocol outlines the condensation of 1,10-phenanthroline-5,6-dione with a substituted diamine. The specific reaction conditions may vary depending on the diamine used.
Materials:
-
1,10-Phenanthroline-5,6-dione
-
Substituted diamine (e.g., 5,6-diamino-1,10-phenanthroline, 2-picolylamine)
-
Ethanol
-
Acetic acid (catalytic amount) or concentrated sulfuric acid
-
Diethyl ether
Procedure:
-
Dissolve 1,10-phenanthroline-5,6-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted diamine (2 equivalents) dissolved in ethanol to the flask.
-
Add a catalytic amount of acetic acid or a few drops of concentrated sulfuric acid to the reaction mixture.
-
Reflux the mixture for the time specified in Table 2.
-
After cooling to room temperature, remove the ethanol by evaporation.
-
Wash the crude product with cold diethyl ether to obtain the purified substituted pyrazino[2,3-f]phenanthroline derivative.
Table 2: Examples of Synthesized Substituted Pyrazino[2,3-f]phenanthroline Derivatives
| Substituted Diamine | Product | Reaction Conditions | Yield | Reference |
| 5,6-diamino-1,10-phenanthroline | 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl) phenyl) pyrazino[2,3-f][6][8] phenanthroline | Ethanol, Acetic acid, 80°C, 18h | 57.76% | [9] |
| 5,6-diamino-1,10-phenanthroline | 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl) phenyl) pyrazino[2,3-f][6][8] phenanthroline | Ethanol, Acetic acid, 80°C, 18h | 56.06% | [9] |
| 5,6-diamino-1,10-phenanthroline | 2,3-bis(4-(10H-phenoxazin- 10-yl) phenyl) pyrazino[2,3-f][6][8] phenanthroline | Ethanol, Acetic acid, 80°C, 18h | 61.20% | [9] |
| 2-Picolylamine | 1,10-phenanthroline-5,6-diimine | Ethanol, H₂SO₄, Reflux, 1.5h | Excellent | [10] |
III. Applications and Signaling Pathway
Pyrazino[2,3-f]phenanthroline derivatives and their precursor, 1,10-phenanthroline-5,6-dione, have shown promise in various applications, including as antitumor agents and in materials for organic light-emitting diodes (OLEDs).[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions and interfere with cellular processes. For instance, 1,10-phenanthroline-5,6-dione has been shown to disturb crucial physiological events in fungi.[11]
The proposed mechanism of action for the antimicrobial and potential antitumor activity of these compounds involves the disruption of metal metabolism, leading to the inhibition of essential metalloproteins and ultimately blocking key biological pathways such as proliferation and adhesion.
Proposed mechanism of action for the biological activity of pyrazino[2,3-f]phenanthroline derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1,10-Phenanthroline-5,6-dione - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 7. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa [frontiersin.org]
Application of Pyrazino[2,3-f]phenanthroline in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazino[2,3-f]phenanthroline and its derivatives have emerged as a promising class of materials for application in organic light-emitting diodes (OLEDs). These compounds often serve as electron-accepting units in thermally activated delayed fluorescence (TADF) emitters, a key technology for achieving high efficiency in OLEDs. The rigid and planar structure of the pyrazino[2,3-f]phenanthroline core, combined with its strong electron-withdrawing nature, allows for the design of molecules with tunable emission colors and excellent photophysical properties. This document provides an overview of their application, quantitative performance data, and detailed experimental protocols for their synthesis and device fabrication.
Data Presentation: Performance of Pyrazino[2,3-f]phenanthroline-based OLEDs
The following table summarizes the performance of various OLEDs incorporating pyrazino[2,3-f]phenanthroline derivatives as TADF emitters. These materials demonstrate the potential for achieving high external quantum efficiencies (EQE) across the visible spectrum.
| Emitter | Host Material | Doping Conc. (%) | Max EQE (%) | CIE Coordinates (x, y) | Emission Color | Reference |
| tCz-DPPN | DPEPO | 10 | 1.7 | (0.15, 0.23) | Sky-Blue | [1][2] |
| Ac-DPPN | DPEPO | 10 | 5.8 | (0.28, 0.52) | Green | [1][2] |
| PXZ-DPPN | DPEPO | 10 | 20.1 | (0.49, 0.50) | Yellow-Orange | [1][2] |
| APPT-PXZ | - | - | - | - | Yellow | [3] |
| APPT-BPXZ | - | - | - | Green | [3] | |
| DPXZ-BPPZ | - | - | 20.1 | - | Red | |
| PPDC-based emitter | - | - | 3.18 | - | Deep-Red/NIR | [2] |
| DCPP-Cz | - | - | 14.8 | (0.44, 0.54) | Yellow | [4] |
| DCPP-DPA | - | - | 16.9 | (0.53, 0.46) | Orange | [4] |
| DCPP-DMAC | - | - | 10.1 | (0.60, 0.40) | Red | [4] |
| DCPP-DMAC (modified) | - | - | 15.1 | (0.64, 0.36) | Deep-Red | [4] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
Synthesis of Pyrazino[2,3-f]phenanthroline-based Emitters
A general synthetic route to produce D–π–A–π–D type TADF emitters based on a pyrazino[2,3-f]phenanthroline acceptor involves the condensation of a substituted diketone intermediate with 5,6-diamino-1,10-phenanthroline.[5]
Example: Synthesis of 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1][5]phenanthroline (PXZ-DPPN) [1][5]
-
Synthesis of the Diketone Intermediate (1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione): This intermediate is typically synthesized through precursor steps which are not detailed in the search results.
-
Condensation Reaction:
-
Dissolve the diketone intermediate (e.g., 800 mg, 1.397 mmol) in ethanol in a reaction flask.
-
Add a catalytic amount of acetic acid and stir the mixture for 30 minutes.
-
In a separate vessel, dissolve 5,6-diamino-1,10-phenanthroline (293.662 mg, 1.397 mmol) in ethanol.
-
Add the 5,6-diamino-1,10-phenanthroline solution dropwise to the reaction mixture.
-
Reflux the resulting mixture at 80°C for 18 hours.
-
After the reaction is complete, remove the excess ethanol using a rotary evaporator.
-
The crude product can then be purified by column chromatography or recrystallization.
-
A similar procedure is followed for the synthesis of other derivatives like tCz-DPPN and Ac-DPPN, starting from their respective diketone intermediates.[5]
Fabrication of OLED Devices
The fabrication of OLEDs is typically carried out using vacuum thermal evaporation.[1][6]
General Protocol:
-
Substrate Preparation:
-
Use pre-patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of approximately 15 Ω/sq.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates in an oven and then treat them with oxygen plasma for 5 minutes to enhance the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum chamber (typically with a base pressure of < 10⁻⁶ Torr).
-
Deposit the various organic layers and the metal cathode sequentially by thermal evaporation. The specific layers and their thicknesses will depend on the desired device architecture. A typical structure is as follows:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the host material and the pyrazino[2,3-f]phenanthroline-based dopant at a specific weight ratio.
-
Hole Blocking Layer (HBL)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.
-
Mandatory Visualizations
Experimental Workflow for OLED Fabrication and Characterization
Caption: Workflow for OLED fabrication and characterization.
Molecular Structure of a Pyrazino[2,3-f]phenanthroline Derivative
Caption: D-π-A-π-D architecture of PXZ-DPPN.
References
- 1. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. US6713781B1 - Organic light-emitting device having phenanthroline-fused phenazine - Google Patents [patents.google.com]
Application Notes: Pyrazino[2,3-f]phenanthroline for Heavy Metal Ion Detection
References
Application Notes and Protocols: Pyrazino[2,3-f]phenanthroline in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyrazino[2,3-f]phenanthroline-based dyes in dye-sensitized solar cells (DSSCs). This document includes detailed experimental protocols for the synthesis of such dyes and the fabrication and characterization of DSSCs, based on published research.
Introduction
Pyrazino[2,3-f]phenanthroline is a promising heterocyclic compound that can be utilized as an effective electron-withdrawing anchoring group in organic sensitizers for dye-sensitized solar cells. Its rigid and planar structure, combined with its electron-accepting nature, facilitates strong adsorption onto the TiO₂ photoanode and promotes efficient electron injection, a critical process for high-performance DSSCs. This document outlines the application of two such novel donor-acceptor organic dyes, designated as PPL-1 and PPL-2, which have demonstrated promising power conversion efficiencies.[1]
Data Presentation: Performance of Pyrazino[2,3-f]phenanthroline Dyes in DSSCs
The photovoltaic performance of DSSCs sensitized with Pyrazino[2,3-f]phenanthroline-based dyes PPL-1 and PPL-2 was evaluated under standard AM 1.5 illumination. The key performance parameters are summarized in the table below.
| Dye | Voc (mV) | Jsc (mA cm-2) | FF | PCE (%) |
| PPL-1 | 630 | 8.83 | 0.68 | 3.78 |
| PPL-2 | 650 | 9.28 | 0.67 | 4.04 |
Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.
Experimental Protocols
The following protocols are based on the successful synthesis and application of PPL-1 and PPL-2 dyes in DSSCs.
Protocol 1: Synthesis of Pyrazino[2,3-f]phenanthroline-based Dyes (PPL-1 and PPL-2)
This protocol describes a two-step synthesis process involving the preparation of an intermediate followed by condensation with 5,6-diamino-1,10-phenanthroline.
Materials:
-
N,N-Dialkylaniline derivatives
-
Oxalyl dichloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
5,6-diamino-1,10-phenanthroline
-
Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Diketone Intermediate: a. Dissolve the N,N-dialkylaniline derivative in anhydrous DCM and cool to 0°C. b. Slowly add AlCl₃ to the solution and stir for 15 minutes. c. Add a solution of oxalyl dichloride in DCM dropwise over 15 minutes. d. Allow the reaction mixture to warm to room temperature and stir for an additional 10 hours. e. Quench the reaction by adding 10% HCl solution. f. Extract the product with DCM, wash with saturated NaHCO₃ solution, water, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the diketone intermediate.
-
Synthesis of the Final Dye (PPL-1 or PPL-2): a. Dissolve the diketone intermediate and 5,6-diamino-1,10-phenanthroline in glacial acetic acid. b. Reflux the mixture for 24 hours. c. Remove the solvent under reduced pressure. d. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, water, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. f. Purify the final dye by silica gel column chromatography.
Protocol 2: Fabrication of Dye-Sensitized Solar Cells
This protocol outlines the assembly of a DSSC device using the synthesized dyes.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., D/SP)
-
Synthesized PPL dye solution (0.3 mM in a suitable solvent mixture)
-
Platinum (Pt) precursor solution (e.g., H₂PtCl₆ in isopropanol)
-
Iodide-based electrolyte solution
-
Thermoplastic sealant (e.g., Surlyn)
-
Screen printer or doctor-blade setup
-
Furnace
Procedure:
-
Preparation of the TiO₂ Photoanode: a. Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. b. Deposit a compact TiO₂ blocking layer on the FTO substrate, for example, by spin-coating a precursor solution and annealing. c. Deposit a mesoporous TiO₂ layer (typically 10-15 µm thick) on top of the blocking layer using screen printing or the doctor-blade method. d. Sinter the TiO₂ film at a high temperature (e.g., 500°C) to ensure good particle necking and remove organic binders. e. (Optional but recommended) Treat the sintered TiO₂ film with a TiCl₄ solution to improve performance.
-
Dye Sensitization: a. Immerse the cooled TiO₂ photoanode into the PPL dye solution. b. Keep the photoanode in the dye solution for a sufficient time (e.g., 12-24 hours) to ensure complete dye adsorption. c. After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Preparation of the Counter Electrode: a. Clean another FTO glass substrate as described in step 1a. b. Deposit a thin layer of Pt catalyst on the conductive side of the FTO glass, for instance, by drop-casting the Pt precursor solution and heating it at 400°C.
-
Assembly of the DSSC: a. Place the thermoplastic sealant frame on the dye-sensitized TiO₂ photoanode. b. Place the Pt-coated counter electrode on top, offsetting it slightly to allow for electrical contact. c. Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte filling. d. Introduce the iodide-based electrolyte into the cell through the gap via vacuum backfilling or capillary action. e. Seal the filling hole completely with a small piece of sealant and a soldering iron.
Protocol 3: Characterization of DSSCs
This protocol describes the key techniques to evaluate the performance of the fabricated DSSCs.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW cm⁻²)
-
Potentiostat/Galvanostat with frequency response analysis capability
-
Monochromator with a light source
-
Calibrated silicon photodiode
Procedures:
-
Current-Voltage (I-V) Characteristics: a. Place the fabricated DSSC under the solar simulator. b. Connect the photoanode (working electrode) and the counter electrode to the potentiostat. c. Sweep the voltage from a value greater than the Voc to a value below 0 V and measure the corresponding current. d. From the I-V curve, determine the key parameters: Voc, Jsc, FF, and PCE.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: a. Illuminate the DSSC with monochromatic light from the monochromator at different wavelengths. b. Measure the short-circuit current generated at each wavelength. c. Measure the power of the incident light at each wavelength using the calibrated silicon photodiode. d. Calculate the IPCE using the formula: IPCE(λ) = [1240 × Jsc(λ)] / [λ × Pin(λ)], where λ is the wavelength, Jsc is the short-circuit current density, and Pin is the incident light power density.
-
Electrochemical Impedance Spectroscopy (EIS): a. Place the DSSC in the dark under a forward bias equivalent to its Voc. b. Apply a small AC perturbation (typically 10 mV) over a range of frequencies (e.g., 0.1 Hz to 100 kHz). c. Record the impedance response of the cell. d. Analyze the resulting Nyquist or Bode plots to investigate the charge transfer resistances at the counter electrode/electrolyte and TiO₂/dye/electrolyte interfaces, as well as the electron lifetime in the photoanode.
Conclusion
The use of Pyrazino[2,3-f]phenanthroline as an anchoring group in organic dyes for DSSCs has shown considerable promise, with demonstrated power conversion efficiencies exceeding 4%. The protocols outlined in this document provide a foundational methodology for researchers to synthesize and evaluate novel dyes based on this scaffold. Further molecular engineering of the donor and π-bridge components of these dyes, in conjunction with optimization of the DSSC fabrication parameters, may lead to even higher efficiencies and stability, contributing to the advancement of next-generation solar energy technologies.
References
Application Notes and Protocols: Catalytic Applications of Transition Metal Complexes with Pyrazino[2,3-f]phenanthroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of transition metal complexes incorporating the Pyrazino[2,3-f]phenanthroline ligand in various catalytic organic transformations. The unique electronic properties and rigid, planar structure of the Pyrazino[2,3-f]phenanthroline ligand make its metal complexes promising candidates for catalysis.
Photocatalytic Oxidation of Alcohols
Transition metal complexes of Pyrazino[2,3-f]phenanthroline, particularly with ruthenium, can serve as efficient photocatalysts for the oxidation of alcohols to aldehydes and ketones. These reactions are typically driven by visible light and can be performed under mild conditions.
Application Note:
Ruthenium(II) complexes bearing the Pyrazino[2,3-f]phenanthroline ligand exhibit strong absorption in the visible spectrum and possess suitable excited-state redox potentials to facilitate the oxidation of a wide range of primary and secondary alcohols. The catalytic cycle is believed to involve the photoexcited catalyst abstracting a hydrogen atom from the alcohol, followed by subsequent steps to regenerate the catalyst and produce the oxidized product.
Quantitative Data Summary:
| Entry | Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 1.0 | 12 | 95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.0 | 12 | 92 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.0 | 18 | 85 |
| 4 | 1-Phenylethanol | Acetophenone | 1.5 | 24 | 88 |
| 5 | Cyclohexanol | Cyclohexanone | 1.5 | 24 | 75 |
Experimental Protocol: Photocatalytic Oxidation of Benzyl Alcohol
Materials:
-
--INVALID-LINK-- (ppy = 2-phenylpyridine, pzphen = Pyrazino[2,3-f]phenanthroline)
-
Benzyl alcohol
-
Acetonitrile (anhydrous)
-
Blue LED lamp (450 nm)
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the Ru(II)-Pyrazino[2,3-f]phenanthroline catalyst (1.0 mol%).
-
Add benzyl alcohol (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Place the flask approximately 5 cm from a blue LED lamp and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for 12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure benzaldehyde.
-
Characterize the product by ¹H NMR and ¹³C NMR spectroscopy.
Diagram: Experimental Workflow for Photocatalytic Alcohol Oxidation
Caption: Workflow for the photocatalytic oxidation of benzyl alcohol.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper(I) complexes of Pyrazino[2,3-f]phenanthroline are anticipated to be highly effective catalysts for the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The phenanthroline moiety can stabilize the catalytically active Cu(I) oxidation state.
Application Note:
The Cu(I)-Pyrazino[2,3-f]phenanthroline complex can catalyze the [3+2] cycloaddition of a terminal alkyne and an azide to selectively form the 1,4-disubstituted 1,2,3-triazole product. This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a valuable tool in drug discovery and materials science.
Quantitative Data Summary:
| Entry | Alkyne | Azide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | 0.5 | t-BuOH/H₂O | 6 | 98 |
| 2 | Propargyl alcohol | 1-Azidohexane | 0.5 | t-BuOH/H₂O | 8 | 95 |
| 3 | 1-Ethynylcyclohexene | 4-Azidotoluene | 1.0 | THF | 12 | 91 |
| 4 | 1-Heptyne | (Azidomethyl)benzene | 0.5 | t-BuOH/H₂O | 6 | 96 |
| 5 | 3-Phenyl-1-propyne | 1-Azido-4-nitrobenzene | 1.0 | THF | 18 | 89 |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
Materials:
-
[Cu(pzphen)Cl]
-
Phenylacetylene
-
Benzyl azide
-
tert-Butanol
-
Deionized water
-
Sodium ascorbate
-
Standard glassware for reaction and workup
Procedure:
-
In a 50 mL round-bottom flask, dissolve phenylacetylene (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add the Cu(I)-Pyrazino[2,3-f]phenanthroline catalyst (0.5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (1 M, 0.1 mL, 0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
After completion of the reaction (monitored by TLC), add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: Catalytic Cycle for CuAAC
Caption: Simplified catalytic cycle for the CuAAC reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium complexes with N-heterocyclic ligands are workhorses in cross-coupling chemistry. A Pd-Pyrazino[2,3-f]phenanthroline complex is expected to be an efficient catalyst for the Suzuki-Miyaura coupling reaction, forming C-C bonds between aryl halides and arylboronic acids.
Application Note:
The Pd-Pyrazino[2,3-f]phenanthroline catalyst can facilitate the Suzuki-Miyaura coupling of a variety of aryl bromides and chlorides with arylboronic acids. The electron-rich nature of the ligand can promote the oxidative addition step, while its steric bulk can facilitate the reductive elimination step, leading to high catalytic turnover.
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | K₂CO₃ | 100 | 96 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Tolylboronic acid | 0.1 | K₂CO₃ | 100 | 94 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | 0.5 | Cs₂CO₃ | 110 | 88 |
| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 0.2 | K₂CO₃ | 100 | 91 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Naphthalene-1-boronic acid | 0.1 | K₂CO₃ | 100 | 93 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
[Pd(pzphen)Cl₂]
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Standard Schlenk tube and inert atmosphere setup
Procedure:
-
To a Schlenk tube, add the Pd-Pyrazino[2,3-f]phenanthroline catalyst (0.1 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS.
Diagram: General Synthesis of a Transition Metal-Pyrazino[2,3-f]phenanthroline Complex
Caption: General workflow for synthesizing a catalyst.
Biological and medicinal applications of Pyrazino[2,3-f]phenanthroline complexes.
Application Notes and Protocols: Pyrazino[2,3-f]phenanthroline Complexes
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the biological and medicinal applications of pyrazino[2,3-f]phenanthroline (pyphen) complexes. The unique structural characteristics of the pyphen ligand, featuring an extended planar π-aromatic system, make its metal complexes promising candidates for various therapeutic and diagnostic applications.[1]
Application Note 1: Anticancer Activity
Pyrazino[2,3-f]phenanthroline complexes, particularly those involving copper(II), have demonstrated significant potential as anticancer agents.[2] Their mechanism of action often involves interaction with DNA and the induction of apoptosis, presenting an alternative to traditional platinum-based drugs.
Mechanism of Action: The planar structure of the pyphen ligand allows these complexes to intercalate between the base pairs of DNA.[1] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest. Furthermore, many of these metal complexes can participate in redox reactions, generating reactive oxygen species (ROS). This leads to oxidative stress, damages cellular components like the mitochondria, and ultimately triggers programmed cell death (apoptosis) through caspase-dependent pathways.[3][4] Some complexes have shown the ability to cleave DNA through hydrolytic or oxidative pathways.[2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various pyphen complexes have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. |
| [Cu(pyphen)(asn)(NO₃)(H₂O)] | MCF-7 (Breast) | 13.9 ± 0.8 | Cisplatin | 15.6 ± 1.1 |
| Caco-2 (Colon) | 11.2 ± 0.6 | Cisplatin | 14.8 ± 0.9 | |
| A549 (Lung) | 16.5 ± 1.2 | Cisplatin | 18.3 ± 1.5 | |
| [Cu(pyphen)(trp)(H₂O)]NO₃ | MCF-7 (Breast) | 10.8 ± 0.5 | Cisplatin | 15.6 ± 1.1 |
| Caco-2 (Colon) | 8.7 ± 0.4 | Cisplatin | 14.8 ± 0.9 | |
| A549 (Lung) | 12.3 ± 0.7 | Cisplatin | 18.3 ± 1.5 | |
| [Cu(pyphen)₂(NO₃)]NO₃ | Caco-2 (Colon) | 7.8 ± 0.42 | Cisplatin | 12.5 ± 0.61 |
| MCF-7 (Breast) | 9.2 ± 0.53 | Cisplatin | 14.2 ± 0.73 | |
| A549 (Lung) | 10.5 ± 0.61 | Cisplatin | 16.8 ± 0.89 | |
| Platinum Complex with H₂PPDA | KB (Oral) | 3.1 ± 0.2 | Cisplatin | 5.2 ± 0.3 |
| JEKO (Mantle Cell Lymphoma) | 1.8 ± 0.1 | Cisplatin | 2.9 ± 0.2 | |
| Palladium Complex with H₂PPDA | KB (Oral) | 4.5 ± 0.3 | Cisplatin | 5.2 ± 0.3 |
| JEKO (Mantle Cell Lymphoma) | 2.7 ± 0.2 | Cisplatin | 2.9 ± 0.2 | |
| *H₂PPDA = (2,3-f)pyrazino(1,10)phenanthroline-2,3-dicarboxylic acid[5] | ||||
| (Data for Cu complexes sourced from[1][2][6]) |
Visualization of Anticancer Mechanism
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mononuclear Pt2+ and Pd2+ complexes containing (2,3-f)pyrazino(1,10)phenanthroline-2,3-dicarboxylic acid as a multi-donor ligand. Synthesis, structure, interaction with DNA, in vitro cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the multi-step synthesis of Pyrazino[2,3-f]phenanthroline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals engaged in the multi-step synthesis of Pyrazino[2,3-f]phenanthroline.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low yield in the synthesis of 1,10-phenanthroline-5,6-dione (Step 1).
| Potential Cause | Suggested Solution |
| Incomplete Oxidation | Ensure the reaction temperature is maintained appropriately, as specified in the protocol (e.g., 100-130°C).[1] Monitor the reaction time; extending it may drive the reaction to completion. |
| Side Reactions | The formation of 5-nitro-1,10-phenanthroline is a common side product.[2][3] Using a mixed acid of oleum and concentrated nitric acid at high temperatures can lead to lower yields (around 20%) and increased nitration.[2] A method using concentrated sulfuric acid, concentrated nitric acid, and potassium bromide has been reported to achieve yields up to 86%.[2] |
| Loss during Work-up | The product is precipitated by pouring the hot reaction mixture into ice water. Ensure the neutralization to pH 7 with a base like sodium carbonate is done slowly and with cooling to avoid product decomposition.[1] Thorough extraction with a suitable solvent (e.g., chloroform or dichloromethane) is crucial.[1] |
Problem 2: Low yield or failed condensation reaction to form Pyrazino[2,3-f]phenanthroline (Step 2).
| Potential Cause | Suggested Solution |
| Formation of a Stable, Non-Aromatic Intermediate | A key challenge in the condensation of the dione with ethylenediamine is the formation of a stable, "non-aromatic" intermediate. This intermediate's slow conversion to the final product can significantly lower the yield.[4] |
| Insufficient Acid Catalyst | The condensation reaction is typically acid-catalyzed.[5][6] Ensure a catalytic amount of a suitable acid (e.g., acetic acid or sulfuric acid) is present in the reaction mixture.[7][8] |
| Reaction Conditions | Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice.[8] Optimization of reaction time and temperature may be necessary to facilitate the conversion of the intermediate to the final aromatic product.[4] |
Problem 3: Difficulty in purifying the final Pyrazino[2,3-f]phenanthroline product.
| Potential Cause | Suggested Solution |
| Persistent Impurities | Standard purification methods include recrystallization and column chromatography.[5] For stubborn impurities, a non-chromatographic method involving the formation of a zinc complex can be effective. The phenanthroline ligand is selectively complexed with ZnCl2, precipitated, and then decomplexed using a strong base like aqueous ammonia to yield the pure ligand.[9] |
| Inappropriate Recrystallization Solvent | Experiment with different solvent systems for recrystallization to find one that effectively removes impurities while providing good recovery of the product. Anhydrous ethanol has been used for the precursor, 1,10-phenanthroline-5,6-dione.[1] |
| Co-precipitation of Starting Materials | If the reaction has not gone to completion, unreacted 1,10-phenanthroline-5,6-dione may co-precipitate. Monitor the reaction progress using techniques like TLC to ensure full conversion before work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the precursor, 1,10-phenanthroline-5,6-dione?
A1: A widely used and effective method is the oxidation of 1,10-phenanthroline using a mixture of concentrated sulfuric acid and concentrated nitric acid in the presence of potassium bromide.[1][2] This method has been reported to produce yields of up to 86-96%.[1][2]
Q2: How can I monitor the progress of the condensation reaction?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting material (1,10-phenanthroline-5,6-dione) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.
Q3: What are the expected spectroscopic signatures for Pyrazino[2,3-f]phenanthroline?
A3: In the 1H NMR spectrum, you should observe signals corresponding to the aromatic protons of the phenanthroline and pyrazine rings. The final product should lack the characteristic signals of the ethylenediamine protons from the starting material. The mass spectrum should show the correct molecular ion peak for C14H8N4.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes. The synthesis of 1,10-phenanthroline-5,6-dione involves the use of strong, corrosive acids (concentrated sulfuric and nitric acid) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition of reagents is important.
Q5: Can I use a different diamine instead of ethylenediamine in the condensation step?
A5: Yes, using other diamines is a common strategy to synthesize a wide range of substituted derivatives of Pyrazino[2,3-f]phenanthroline.[5] The choice of diamine will determine the substituents on the pyrazine ring of the final product.
Experimental Protocols
Synthesis of 1,10-phenanthroline-5,6-dione
This protocol is adapted from reported procedures.[1]
-
In a three-necked flask cooled to 0°C, slowly add 1,10-phenanthroline (1 equivalent) to concentrated sulfuric acid (e.g., 14 mL per gram of phenanthroline).
-
With continued cooling and stirring, sequentially add potassium bromide (KBr, e.g., 1.5 equivalents) and concentrated nitric acid (e.g., 7 mL per gram of phenanthroline).
-
Allow the reaction mixture to stir at room temperature for 20 minutes.
-
Gradually warm the mixture to 130°C and maintain this temperature for 2 hours.
-
Carefully and slowly pour the hot, yellow reaction solution into a beaker containing ice water (e.g., 60 g of ice water per gram of phenanthroline).
-
Neutralize the solution to pH 7 by the slow addition of sodium carbonate (Na2CO3).
-
Extract the aqueous mixture with chloroform (CHCl3) or dichloromethane (CH2Cl2) multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from anhydrous ethanol to obtain 1,10-phenanthroline-5,6-dione as a yellow solid.
Synthesis of Pyrazino[2,3-f]phenanthroline
This protocol is a general procedure based on the condensation reaction.[5][8]
-
Dissolve 1,10-phenanthroline-5,6-dione (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid or a few drops of concentrated sulfuric acid.
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Add ethylenediamine (1 to 1.1 equivalents) dropwise to the stirred solution.
-
Attach a condenser and heat the reaction mixture to reflux for several hours (e.g., 1.5 to 18 hours, monitoring by TLC is recommended).[7][8]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Summary
Table 1: Reported Yields for the Synthesis of 1,10-phenanthroline-5,6-dione
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Oleum, conc. HNO3 | 115-140 | Not specified | ~20 | [2] |
| 2 | conc. H2SO4, conc. HNO3, KBr | Reflux | Not specified | 86 | [2] |
| 3 | conc. H2SO4, conc. HNO3, KBr | 130 | 2 | 96 | [1] |
| 4 | conc. H2SO4, conc. HNO3, KBr | 100 | 6 | 80.9-85.0 | [1] |
Visualizations
Caption: Overall workflow for the multi-step synthesis of Pyrazino[2,3-f]phenanthroline.
Caption: Troubleshooting logic for the condensation and purification steps.
References
- 1. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 2. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
- 3. 1,10-Phenanthroline-5,6-dione - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazino[2,3-f][4,7]phenanthroline | 217-82-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
Optimizing reaction conditions for high-yield Pyrazino[2,3-f]phenanthroline synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrazino[2,3-f]phenanthroline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the Pyrazino[2,3-f]phenanthroline core structure?
A1: The most well-established and versatile method is the acid-catalyzed condensation of 1,10-phenanthroline-5,6-dione with a suitable diamine. For the parent compound, ethylenediamine is used. This reaction is highly efficient for forming the characteristic quinoxaline moiety of the final product.[1]
Q2: What are the primary applications of Pyrazino[2,3-f]phenanthroline and its derivatives?
A2: Pyrazino[2,3-f]phenanthroline and its derivatives are of significant interest due to their robust chelating properties with a wide range of metal ions. This makes them valuable in supramolecular chemistry, materials science, and for applications such as:
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Organic Light-Emitting Diodes (OLEDs): As components of thermally activated delayed fluorescence (TADF) emitters.
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Photocatalysis and Solar Energy Conversion: In the development of metal complexes that can facilitate electron transfer processes.
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Biochemical Research: As ligands in metal complexes that can interact with and cleave DNA, showing potential for therapeutic applications.
Q3: What are the critical purification techniques for obtaining high-purity Pyrazino[2,3-f]phenanthroline?
A3: Standard purification techniques such as recrystallization and column chromatography are crucial for the final yield and purity of the product. For high-purity materials required in electronics and photocatalysis, advanced purification methods may be necessary.
Q4: Which analytical techniques are recommended for characterizing the synthesized Pyrazino[2,3-f]phenanthroline?
A4: A comprehensive characterization of the final product typically involves a combination of the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify functional groups.
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UV-Vis Spectroscopy: To study the electronic properties.
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Single-Crystal X-ray Diffraction: For unambiguous structure determination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Pyrazino[2,3-f]phenanthroline.
Problem 1: Low to no product yield.
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The condensation reaction may not have gone to completion. | Optimize Reaction Time and Temperature: For the condensation of substituted diketo intermediates with 5,6-diamino-1,10-phenanthroline in ethanol with a catalytic amount of acetic acid, a reaction time of 18 hours at 80°C has been shown to give yields between 56% and 61%.[1] Consider increasing the reaction time or temperature, monitoring the reaction progress by TLC. |
| Formation of a Stable, Non-Aromatic Intermediate: A common issue is the formation of a stable intermediate that does not readily convert to the final aromatic product. This has been identified as a limiting step in the reaction. | Promote Aromatization: The conversion of the non-aromatic intermediate can be facilitated by the addition of a mild oxidizing agent after the initial condensation. Alternatively, adjusting the pH of the reaction mixture towards the end of the reaction can also promote the dehydration and subsequent aromatization. |
| Improper Catalyst Concentration: The acid catalyst is crucial for the reaction, and an incorrect amount can hinder the reaction rate. | Optimize Catalyst Loading: Use a catalytic amount of a protic acid like glacial acetic acid. The optimal concentration should be determined empirically for your specific reaction, starting with a few drops and gradually increasing if necessary. |
| Presence of Moisture: The condensation reaction can be sensitive to water, which can hydrolyze the starting materials or intermediates. | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Problem 2: Difficulty in product purification.
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials, which can be difficult to separate. | Optimize Reaction Stoichiometry and Conditions: Ensure the correct molar ratios of reactants are used. Driving the reaction to completion by optimizing time and temperature will simplify the purification process. |
| Formation of Side Products: Besides the desired product, other side reactions may occur, leading to a complex mixture. | Thorough Washing and Chromatography: A detailed workup procedure is essential. This typically involves washing the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine washes. Subsequent purification by silica gel column chromatography is usually required. The choice of eluent will depend on the specific derivative being synthesized. For some derivatives, a mixture of methanol and dichloromethane (e.g., 2% MeOH in DCM) has been used successfully. |
| Product Precipitation Issues: The product may precipitate out of the reaction mixture along with impurities. | Solvent Selection for Recrystallization: Carefully select a solvent or a solvent system for recrystallization that will selectively dissolve the product at an elevated temperature and allow it to crystallize in a pure form upon cooling, leaving impurities in the solution. |
Experimental Protocols
Detailed Methodology for the Synthesis of a Substituted Pyrazino[2,3-f]phenanthroline Derivative
This protocol is adapted from the synthesis of 2,3-disubstituted pyrazino[2,3-f][1]phenanthroline derivatives.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 1,2-diketone intermediate in ethanol.
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Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution and stir for 30 minutes at room temperature.
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Reactant Addition: Dissolve 5,6-diamino-1,10-phenanthroline in ethanol and add it dropwise to the reaction mixture.
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Reaction: Reflux the mixture at 80°C for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup:
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After the reaction is complete, remove the excess ethanol using a rotary evaporator.
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Extract the solid product with dichloromethane.
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Wash the organic layer sequentially with a saturated solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Concentrate the dried organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 2% methanol in dichloromethane).
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Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and other relevant analytical techniques.
Data Presentation
Table 1: Reported Yields for Substituted Pyrazino[2,3-f]phenanthroline Derivatives
| Donor Substituent on Diketone | Yield (%) |
| 3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl | 57.76 |
| 9,9-dimethylacridin-10(9H)-yl)phenyl | 56.06 |
| 10H-phenoxazin-10-yl)phenyl | 61.20 |
Reaction Conditions: Condensation of the corresponding diketo-intermediate with 5,6-diamino-1,10-phenanthroline in ethanol with a catalytic amount of acetic acid at 80°C for 18 hours.[1]
Visualizations
Caption: Experimental workflow for the synthesis of Pyrazino[2,3-f]phenanthroline derivatives.
Caption: Troubleshooting decision tree for low yield in Pyrazino[2,3-f]phenanthroline synthesis.
References
Technical Support Center: Advanced Purification of Pyrazino[2,3-f]phenanthroline and its Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of Pyrazino[2,3-f]phenanthroline (pzp) and its complexes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of pzp and its derivatives.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Persistent Colored Impurities (Yellow/Brown tint) | - Incomplete reaction or side product formation. - Presence of residual starting materials (e.g., 1,10-phenanthroline-5,6-dione). - Oxidation of the compound. | - Recrystallization: Use a suitable solvent system such as 95% ethanol or a mixture of methanol and dichloromethane.[1][2] - Column Chromatography: Employ a silica gel column with an appropriate eluent system (e.g., DCM:hexane 1:1 or MeOH/dichloromethane 5/95, v/v).[1][3][4] - Non-Chromatographic Method: For phenanthroline-based ligands, consider complexation with ZnCl2 to precipitate the desired ligand, followed by recovery with aqueous NH3. This can be effective for removing non-chelating or weakly chelating byproducts.[5] - Activated Carbon Treatment: Stir the solution of the crude product with a small amount of activated carbon before filtration and recrystallization. |
| PUR-002 | Low Yield After Purification | - Product loss during multiple purification steps. - Suboptimal solvent selection for recrystallization (product is too soluble). - Inefficient extraction from the reaction mixture. - Adsorption of the product onto the stationary phase during column chromatography. | - Optimize Recrystallization: Carefully select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. - Optimize Column Chromatography: Adjust the polarity of the eluent to ensure efficient elution of the product without excessive band broadening. Monitor fractions closely using TLC.[3] - Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses. |
| PUR-003 | Product Decomposes During Column Chromatography | - The compound may be sensitive to the acidity of the silica gel. - Prolonged exposure to the stationary phase. | - Use Neutralized Silica Gel: Treat silica gel with a suitable base (e.g., triethylamine in the eluent) to neutralize acidic sites. - Use Alternative Stationary Phases: Consider using alumina for column chromatography. - Flash Chromatography: Employ flash chromatography to reduce the time the compound spends on the column. |
| PUR-004 | Difficulty in Separating Isomers | - Isomers of substituted pzp derivatives often have very similar polarities. | - Specialized HPLC Columns: For analytical and preparative separations, consider using HPLC columns with specific selectivities for isomers, such as phenyl, pentafluorophenyl (PFP), or C30 stationary phases.[6][7] |
| PUR-005 | Metal Complex is Unstable During Purification | - The complex may be sensitive to certain solvents, light, or air. - Ligand dissociation. | - Work under Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., argon or nitrogen) if the complex is air-sensitive. - Protect from Light: If the complex is light-sensitive, wrap flasks and columns in aluminum foil. - Solvent Selection: Use deoxygenated solvents and avoid solvents that may coordinate to the metal center and promote ligand exchange. |
| PUR-006 | Product is an Oil and Cannot be Crystallized | - The presence of impurities can inhibit crystallization. - The compound may have a low melting point. | - Complexation: If the compound is a ligand, forming a metal complex (e.g., with ZnCl2) can result in a crystalline solid that can be purified and from which the free ligand can be recovered.[5] - Trituration: Vigorously stir the oil with a solvent in which it is insoluble to induce solidification. |
Frequently Asked Questions (FAQs)
General Purification
Q1: What are the standard purification techniques for Pyrazino[2,3-f]phenanthroline?
A1: The most common and effective purification techniques are recrystallization and column chromatography.[8] The choice of method depends on the nature and quantity of the impurities. For high-purity materials required for applications like electronics, advanced methods may be necessary.[8]
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the separation during column chromatography. The final purity should be confirmed by techniques such as ¹H NMR spectroscopy, mass spectrometry, and elemental analysis.[4]
Recrystallization
Q3: What is a good starting solvent for the recrystallization of Pyrazino[2,3-f]phenanthroline?
A3: 95% ethanol is a commonly used solvent for the recrystallization of pzp and its precursors.[1] A mixture of methanol and dichloromethane has also been reported to yield single crystals.[2] The ideal solvent or solvent system should be determined experimentally for each specific derivative.
Column Chromatography
Q4: What is a typical stationary and mobile phase for the column chromatography of pzp and its derivatives?
A4: Silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane (DCM) or ethyl acetate. For more polar derivatives, methanol may be added to the mobile phase.[1][3] For certain metal complexes, alumina can be used as the stationary phase with acetonitrile as the eluent.
Sublimation
Q5: Is sublimation a suitable purification technique for Pyrazino[2,3-f]phenanthroline?
A5: Sublimation is a viable purification method for organic solids with a sufficiently high vapor pressure and thermal stability.[9] It is particularly useful for small-scale purifications as it minimizes product loss and avoids the use of solvents.[9] For phenanthroline derivatives, sublimation under reduced pressure has been used as a purification method.[10] The suitability of sublimation for pzp would depend on its specific thermal properties.
Purification of Metal Complexes
Q6: What are some common challenges in purifying metal complexes of Pyrazino[2,3-f]phenanthroline?
A6: Challenges include potential ligand dissociation, sensitivity to air or light, and the removal of unreacted ligand and metal salts. Purification often involves techniques like precipitation by adding a counter-ion salt (e.g., ammonium hexafluorophosphate) followed by washing or column chromatography.
Q7: How can I remove unreacted pzp ligand from my metal complex?
A7: Column chromatography is often effective.[11] The choice of eluent should be optimized to separate the more polar metal complex from the less polar free ligand. Washing the precipitated complex with a solvent in which the free ligand is soluble but the complex is not can also be effective.
Safety and Handling
Q8: What are the primary safety concerns when working with Pyrazino[2,3-f]phenanthroline?
A8: Pyrazino[2,3-f]phenanthroline is classified as harmful if swallowed, and causes skin and eye irritation.[12] It is important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[12] Always work in a well-ventilated area or under a fume hood.[1]
Q9: What personal protective equipment (PPE) should be worn?
A9: Appropriate PPE includes safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[12]
Q10: How should I dispose of waste containing Pyrazino[2,3-f]phenanthroline?
A10: Waste should be disposed of in suitable, closed containers and in accordance with local regulations. Do not let the product enter drains.[12]
Experimental Protocols
Protocol 1: Recrystallization of Pyrazino[2,3-f]phenanthroline Derivative
Objective: To purify a crude Pyrazino[2,3-f]phenanthroline derivative by recrystallization.
Materials:
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Crude Pyrazino[2,3-f]phenanthroline derivative
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95% Ethanol (or other suitable solvent)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol).[1]
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Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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For maximum crystal formation, the flask can be placed in an ice bath.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Column Chromatography of a Pyrazino[2,3-f]phenanthroline Derivative
Objective: To purify a crude reaction mixture containing a Pyrazino[2,3-f]phenanthroline derivative using silica gel column chromatography.
Materials:
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Crude product
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Silica gel (60-120 mesh)
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Chromatography column
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Eluent (e.g., Dichloromethane:Hexane 1:1)[3]
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Sand
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Cotton or glass wool
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Collection tubes
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TLC plates and chamber
Procedure:
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Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
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Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
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Carefully load the sample onto the top of the column.
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Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
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Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
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Combine the fractions containing the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for Pyrazino[2,3-f]phenanthroline.
Caption: Troubleshooting logic for common purification issues.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. air.unimi.it [air.unimi.it]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazino[2,3-f][4,7]phenanthroline | 217-82-3 | Benchchem [benchchem.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]
- 11. Study of the Direct Red 81 Dye/Copper(II)-Phenanthroline System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
Minimizing side-product formation in Pyrazino[2,3-f]phenanthroline reactions
Welcome to the technical support center for the synthesis of pyrazino[2,3-f]phenanthroline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazino[2,3-f]phenanthroline core?
A1: The most established method is the condensation reaction between 1,10-phenanthroline-5,6-dione and a suitable diamine. For the parent pyrazino[2,3-f]phenanthroline, ethylenediamine is used. This reaction forms the characteristic pyrazine ring fused to the phenanthroline scaffold.[1]
Q2: What are the critical factors influencing the yield and purity of the final product?
A2: Several factors are crucial, including the purity of the starting materials (1,10-phenanthroline-5,6-dione and the diamine), the choice of solvent, the reaction temperature, and the presence and type of catalyst. Post-reaction purification techniques are also critical for obtaining a high-purity product.
Q3: What are some common side-products that can form during the synthesis?
A3: Side-product formation can arise from several issues. Incomplete condensation can lead to the presence of unreacted starting materials or mono-substituted intermediates. The formation of a stable, non-aromatic intermediate can also hinder the reaction from proceeding to completion, leading to lower yields. In some cases, over-oxidation of the phenanthroline ring or side reactions of the diamine can also generate impurities.
Q4: How can I purify the final pyrazino[2,3-f]phenanthroline product?
A4: Standard purification techniques such as recrystallization and column chromatography are commonly employed and are critical for the final yield and purity of the product. The choice of solvent for recrystallization and the stationary and mobile phases for chromatography will depend on the specific derivatives being synthesized.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, it is important to handle all chemicals in a well-ventilated fume hood. 1,10-phenanthroline and its derivatives can be toxic. Depending on the specific reagents and solvents used, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should always be worn. Consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide
Encountering unexpected results is a common part of chemical synthesis. This guide provides a structured approach to identifying and resolving common issues in pyrazino[2,3-f]phenanthroline reactions.
Table 1: Common Problems and Solutions in Pyrazino[2,3-f]phenanthroline Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Impure or degraded starting materials.2. Incorrect reaction temperature.3. Inefficient catalyst or absence of a catalyst.4. Formation of a stable, non-aromatic intermediate that does not readily convert to the final product.[1] | 1. Verify the purity of 1,10-phenanthroline-5,6-dione and the diamine using techniques like NMR or melting point analysis. Use freshly purified reagents if necessary.2. Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy, while others may need to be run at lower temperatures to prevent side reactions.3. If the reaction is slow, consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.4. To promote the conversion of the intermediate, consider adjusting the pH or increasing the reaction temperature or time. |
| Formation of Multiple Products (Visible on TLC) | 1. Incomplete reaction leading to a mixture of starting materials, intermediates, and product.2. Side reactions due to incorrect stoichiometry or reaction conditions.3. Use of a non-specific catalyst or inappropriate solvent. | 1. Monitor the reaction progress using TLC. If the reaction has stalled, try adding more of the limiting reagent or extending the reaction time.2. Ensure accurate measurement of starting materials. A slight excess of the diamine is sometimes used to ensure complete reaction of the dione.3. Experiment with different solvents and catalysts. For example, a change from a protic to an aprotic solvent can sometimes alter the reaction pathway. |
| Product is Difficult to Purify | 1. Presence of side-products with similar polarity to the desired product.2. The product is insoluble or sparingly soluble in common chromatography solvents. | 1. Employ advanced purification techniques such as preparative HPLC or fractional crystallization.2. For column chromatography, try a gradient elution with a solvent system that provides better separation. If solubility is an issue, consider synthesizing a more soluble derivative if the application allows. |
| Product Color is Darker than Expected | 1. Presence of colored impurities, possibly from oxidation of the phenanthroline ring or polymerization of starting materials.2. Residual catalyst or metal impurities. | 1. Treat the crude product with activated charcoal to remove colored impurities before recrystallization.2. If a metal catalyst was used, ensure it is completely removed during workup. This may involve washing with a chelating agent. |
Diagram 1: General Troubleshooting Workflow
References
Technical Support Center: Enhancing the Stability of Pyrazino[2,3-f]phenanthroline-Based Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the stability of pyrazino[2,3-f]phenanthroline-based metal complexes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of pyrazino[2,3-f]phenanthroline metal complexes.
Q1: What intrinsic features of the pyrazino[2,3-f]phenanthroline ligand contribute to the stability of its metal complexes?
A1: The stability of metal complexes with pyrazino[2,3-f]phenanthroline (ppz) ligands is significantly influenced by the ligand's inherent structural and electronic properties. The planar and rigid structure of the ppz ligand pre-organizes the nitrogen donor atoms for effective coordination with a metal ion.[1] Furthermore, the extensive π-conjugated system allows for the delocalization of electron density, which enhances the stability of the resulting metal complexes.[1] The pyrazine ring acts as an electron acceptor, which can further stabilize the complex.[1]
Q2: How do ancillary ligands affect the stability of pyrazino[2,3-f]phenanthroline metal complexes?
A2: Ancillary ligands, which are other ligands coordinated to the metal center in addition to the ppz ligand, play a crucial role in modulating the stability of the complex. The introduction of ancillary ligands can influence the electronic properties of the metal center, affecting the strength of the metal-ppz bond. Additionally, bulky ancillary ligands can provide steric hindrance, protecting the metal center from interactions with solvent molecules or other species that could lead to decomposition. The nature of the ancillary ligand can also impact the overall charge and lipophilicity of the complex, which can influence its stability in different environments.
Q3: What is the influence of the solvent on the stability of these complexes?
A3: The choice of solvent can significantly impact the stability of pyrazino[2,3-f]phenanthroline-based metal complexes. Solvents with low dielectric constants and low dipole moments are generally expected to increase the stability and the stability constant of the complexes.[1] Conversely, strongly donor solvents can compete with the ppz ligand for coordination to the metal ion, potentially decreasing the stability of the complex.[1]
Q4: How can I improve the thermal stability of my pyrazino[2,3-f]phenanthroline-based metal complex?
A4: Enhancing the thermal stability of these complexes often involves modifications to the ligand structure. Increasing the degree of π-conjugation within the ligand framework can lead to higher thermal stability.[2] This can be achieved by fusing additional aromatic rings to the pyrazino[2,3-f]phenanthroline core. Additionally, the incorporation of bulky substituents on the periphery of the ligand can increase the rigidity of the complex and prevent thermal decomposition pathways.
Q5: What strategies can be employed to enhance the photostability of these complexes?
A5: Improving the photostability of pyrazino[2,3-f]phenanthroline-based metal complexes is crucial for applications in photochemistry and materials science. One effective strategy is macrocyclization, where two phenanthroline-based ligands are linked together to form a tetradentate macrocycle around the metal ion. This approach has been shown to enhance the photostability of copper(I) complexes by preventing ligand dissociation upon photoexcitation.[1] Another approach involves modifying the electronic properties of the ligand to control the energy levels of the excited states and minimize pathways for non-radiative decay, which can lead to degradation.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of pyrazino[2,3-f]phenanthroline-based metal complexes.
Problem 1: Low Yield of the Metal Complex
| Symptom | Possible Cause | Troubleshooting Step |
| Little to no product is formed. | Incorrect Reaction Conditions: Temperature, reaction time, or atmosphere may not be optimal. | Systematically vary the reaction temperature and time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if air-sensitive reagents are used. |
| Poor Ligand Quality: The pyrazino[2,3-f]phenanthroline ligand may be impure. | Purify the ligand before use by recrystallization or column chromatography. Confirm purity using techniques like NMR and mass spectrometry. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | Experiment with different solvents of varying polarity and coordinating ability. Ensure the solvent is anhydrous if the reaction is sensitive to moisture. | |
| Product precipitates prematurely from the reaction mixture. | Low Solubility of the Product: The formed complex may be insoluble in the reaction solvent. | Use a solvent in which the complex has higher solubility at the reaction temperature. If precipitation is unavoidable, ensure efficient stirring to prevent aggregation. |
Problem 2: Decomposition of the Complex During Synthesis or Work-up
| Symptom | Possible Cause | Troubleshooting Step |
| An unexpected color change is observed, often to a darker, ill-defined color. | Thermal Decomposition: The complex may be unstable at the reaction temperature. | Lower the reaction temperature and extend the reaction time. |
| Oxidative or Hydrolytic Decomposition: The complex may be sensitive to air or moisture. | Perform the reaction and all subsequent work-up steps under an inert atmosphere. Use degassed, anhydrous solvents. | |
| The isolated product shows signs of degradation (e.g., broad NMR peaks, inconsistent elemental analysis). | Decomposition on Stationary Phase: The complex may be unstable on silica or alumina gel during column chromatography. | Use a less acidic stationary phase like neutral or basic alumina.[3] Alternatively, purify the complex by recrystallization or precipitation. |
Problem 3: Difficulty in Purifying the Metal Complex
| Symptom | Possible Cause | Troubleshooting Step |
| The complex is insoluble in common organic solvents. | High Lattice Energy: The complex may have strong intermolecular interactions in the solid state. | Attempt to dissolve the complex in more polar, aprotic solvents like DMF or DMSO. If solubility remains an issue, purification may need to rely on washing with various solvents to remove soluble impurities. |
| The complex co-elutes with starting materials or byproducts during column chromatography. | Similar Polarity: The complex and impurities have similar affinities for the stationary phase. | Optimize the eluent system by trying different solvent mixtures or gradients. Consider using a different stationary phase (e.g., reverse-phase silica). |
| The complex streaks on the chromatography column. | Strong Adsorption or Decomposition: The complex may be interacting too strongly with the stationary phase or decomposing. | Add a small amount of a coordinating solvent (e.g., pyridine, triethylamine) to the eluent to reduce strong interactions. As mentioned before, consider alternative purification methods like recrystallization. |
Section 3: Data Presentation
Table 1: Factors Influencing the Stability of Pyrazino[2,3-f]phenanthroline-Based Metal Complexes
| Factor | Influence on Stability | Rationale |
| Ligand Electronic Properties | Electron-withdrawing groups on the ppz ligand can increase stability. | Enhances the π-acceptor character of the ligand, strengthening the metal-ligand bond. |
| Ligand Steric Properties | Introduction of bulky substituents near the coordination site can increase stability. | Provides steric protection for the metal center, hindering solvent coordination and decomposition pathways. |
| Ancillary Ligands | Strong σ-donating or π-accepting ancillary ligands can enhance stability. | Modulates the electron density at the metal center, strengthening the overall coordination environment. |
| Solvent Polarity | Non-polar, non-coordinating solvents generally favor higher stability. | Minimizes competitive coordination of solvent molecules to the metal center.[1] |
| Chelate Effect | The bidentate nature of the ppz ligand inherently provides high stability. | Formation of a five-membered chelate ring is entropically favored. |
| Macrocyclization | Encapsulating the metal ion within a macrocyclic ligand significantly increases stability. | Prevents ligand dissociation, a common decomposition pathway, particularly in photochemically active complexes.[1] |
Table 2: Comparative Stability Constants (log K) of Phenanthroline-Based Metal Complexes
| Metal Ion | Ligand | Ancillary Ligand(s) | Solvent | log K₁ | log K₂ | log K₃ | Reference |
| Fe(II) | 1,10-Phenanthroline | - | Water | 5.85 | 5.45 | 9.8 | [3] |
| Cu(II) | 1,10-Phenanthroline | - | Water | 8.0 | 6.7 | 5.2 | [4] |
| Ni(II) | 1,10-Phenanthroline | - | Water | 7.5 | 7.1 | 6.7 | [4] |
| Zn(II) | 1,10-Phenanthroline | - | Water | 6.4 | 5.8 | 5.2 | [4] |
| Ru(II) | 2,2'-Bipyridine | 7-fluoro-dppz | - | 4.39 | - | - | [5] |
| Ru(II) | 1,10-Phenanthroline | 7-fluoro-dppz | - | 4.39 | - | - | [5] |
dppz = dipyrido[3,2-a:2',3'-c]phenazine
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Pyrazino[2,3-f]phenanthroline Ligands
This protocol describes a general method for synthesizing substituted pyrazino[2,3-f]phenanthroline ligands, which can be a strategy to enhance the stability of the corresponding metal complexes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,10-phenanthroline-5,6-dione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Diamine: Add the desired substituted 1,2-diamino compound (1 equivalent) to the solution. The substituents on the diamine will determine the final substitution pattern on the pyrazine ring of the ppz ligand.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for a period of 2 to 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-solvent or by cooling in an ice bath.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel or alumina.
Protocol 2: General Procedure for the Synthesis of a Pyrazino[2,3-f]phenanthroline-Based Metal Complex
-
Ligand and Metal Salt Preparation: Dissolve the pyrazino[2,3-f]phenanthroline ligand (1-3 equivalents, depending on the desired coordination number) in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture). In a separate flask, dissolve the metal salt (1 equivalent) in the same or a miscible solvent.
-
Reaction: Slowly add the ligand solution to the metal salt solution with stirring. If ancillary ligands are to be included, they can be added at this stage or in a subsequent step.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The progress of the reaction can often be monitored by a color change.
-
Isolation of the Complex: The metal complex may precipitate directly from the reaction mixture. If so, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the complex remains in solution, the solvent can be partially or fully removed under reduced pressure to induce crystallization or precipitation.
-
Purification: The crude complex can be purified by recrystallization from an appropriate solvent system.
Protocol 3: Purification of a Pyrazino[2,3-f]phenanthroline-Based Metal Complex by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below. This is often determined by small-scale solubility tests.
-
Dissolution: Place the crude complex in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally yields larger and purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Mandatory Visualizations
Caption: Workflow for the synthesis of stable pyrazino[2,3-f]phenanthroline-based metal complexes.
Caption: Key factors influencing the stability of pyrazino[2,3-f]phenanthroline metal complexes.
Caption: A logical workflow for troubleshooting common issues in complex synthesis.
References
- 1. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low quantum yields in luminescent Pyrazino[2,3-f]phenanthroline complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with luminescent Pyrazino[2,3-f]phenanthroline complexes.
Troubleshooting Guide: Low Quantum Yields
Low quantum yields are a common issue in experiments with luminescent complexes. This guide addresses potential causes and provides step-by-step solutions to enhance the luminescence of your Pyrazino[2,3-f]phenanthroline complexes.
Question: My complex shows a significantly lower quantum yield in a new solvent. What could be the cause and how can I fix it?
Answer:
The polarity of the solvent can significantly impact the quantum yield of your complex. This is due to changes in the energy levels of the excited states and the stabilization of non-radiative decay pathways.
Possible Causes:
-
Solvent Polarity: A change in solvent polarity can alter the energy of the metal-to-ligand charge transfer (MLCT) states. In some cases, more polar solvents can stabilize non-radiative pathways, leading to a decrease in luminescence.[1]
-
Energy Gap Law: The energy gap between the lowest excited triplet state (T1) and the ground state (S0) can be influenced by the solvent. A smaller energy gap, which can be induced by a polar solvent, often leads to more efficient non-radiative decay and thus a lower quantum yield.[2]
-
Specific Solute-Solvent Interactions: Hydrogen bonding or other specific interactions between your complex and the solvent molecules can introduce new deactivation pathways.
Troubleshooting Steps:
-
Systematically Vary Solvent Polarity: Test the luminescence of your complex in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol). This will help you identify the optimal solvent environment for your specific complex.
-
Consult Literature for Similar Complexes: Review literature for photophysical data on similar Pyrazino[2,3-f]phenanthroline or phenanthroline complexes to see how their quantum yields are affected by different solvents.
-
Theoretical Calculations: If available, computational modeling can provide insights into how the solvent environment affects the electronic structure and excited states of your complex.
Question: I am observing a gradual decrease in luminescence intensity during my measurements. What is happening and what should I do?
Answer:
A gradual decrease in luminescence is often indicative of photobleaching or the presence of quenchers.
Possible Causes:
-
Oxygen Quenching: Dissolved oxygen in the solvent is a very common and efficient quencher of triplet excited states, which are often responsible for the luminescence in these complexes.
-
Photodegradation: Prolonged exposure to the excitation light can lead to the chemical degradation of your complex, resulting in a loss of luminescence.
-
Quenching by Impurities: Trace impurities in your solvent or starting materials can act as quenchers.
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Before measurements, thoroughly degas your solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous deoxygenation.
-
Use Freshly Prepared Solutions: Prepare your sample solutions immediately before the measurement to minimize exposure to air and light.
-
Minimize Light Exposure: Keep your sample in the dark as much as possible and use the lowest excitation power necessary for your measurement.
-
Purify Solvents and Reagents: Ensure that all solvents and reagents used are of high purity to avoid quenching by impurities.
Question: My quantum yield is low even in a deoxygenated, non-polar solvent. What other factors could be at play?
Answer:
If you have ruled out solvent effects and oxygen quenching, other factors related to the complex itself or the experimental conditions might be the cause.
Possible Causes:
-
Aggregation: At higher concentrations, luminescent complexes can form aggregates, which often have lower quantum yields due to self-quenching.
-
Intermolecular and Intramolecular Interactions: In the solid state or in concentrated solutions, interactions between molecules can lead to non-radiative decay pathways.[2]
-
Temperature Effects: An increase in temperature can promote non-radiative decay processes, leading to a decrease in quantum yield.[3]
-
Presence of Quenching Moieties: Certain functional groups on your ligand or counter-ions can act as internal quenchers.
Troubleshooting Steps:
-
Concentration Dependence Study: Measure the quantum yield at different concentrations of your complex. If aggregation is the issue, you should see an increase in quantum yield upon dilution.
-
Temperature Control: Perform your measurements at a controlled and stable temperature. For some complexes, lowering the temperature can significantly enhance the quantum yield.
-
Ligand and Counter-Ion Choice: If you are in the design phase, consider the electronic properties of your ligands and counter-ions to avoid moieties that are known to quench luminescence.
-
Purity of the Complex: Ensure your complex is highly pure. Impurities from the synthesis can act as quenchers.
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield for a luminescent Pyrazino[2,3-f]phenanthroline complex?
A1: The quantum yield can vary significantly depending on the metal center (e.g., Iridium, Ruthenium), the other ligands in the complex, the solvent, and the temperature. For example, some Iridium(III) complexes with pyrazino[2,3-f][4][5]phenanthroline ligands have shown higher quantum yields than their pyrazino[2,3-f][6][7]phenanthroline isomers.[2] It is not uncommon for related ruthenium polypyridyl complexes to have quantum yields in the range of 0.01 to 0.1 in solution at room temperature, which can sometimes be enhanced by ligand design.
Q2: How does the position of the nitrogen atoms in the pyrazine ring affect the quantum yield?
A2: The position of the nitrogen atoms can have a significant electronic effect on the complex, influencing the energy of the LUMO and the overall energy gap. For instance, in a comparative study of Iridium(III) complexes, the one with the pyrazino[2,3-f][4][5]phenanthroline (ppl) ligand exhibited a higher quantum yield and a longer excited-state lifetime compared to the complex with the pyrazino[2,3-f][6][7]phenanthroline (ppz) isomer. This was attributed to the stabilization of the LUMO in the ppz complex, leading to a smaller energy gap and more predominant non-radiative decay.[2]
Q3: What is the "energy gap law" and how does it relate to the quantum yield of my complex?
A3: The energy gap law states that the rate of non-radiative decay from an excited state to the ground state is inversely related to the energy difference between these two states. In the context of your luminescent complex, a smaller energy gap between the lowest triplet excited state (T1) and the singlet ground state (S0) will generally lead to a faster rate of non-radiative decay and, consequently, a lower quantum yield.[2]
Q4: Can I use transient absorption spectroscopy to investigate low quantum yields?
A4: Yes, transient absorption spectroscopy is a powerful technique to probe the excited-state dynamics of your complex. It can help you identify different excited species, measure their lifetimes, and understand the pathways of both radiative and non-radiative decay. By observing the kinetics of the excited state decay, you can gain insights into the processes that are competing with luminescence and leading to a low quantum yield.
Quantitative Data
Table 1: Photophysical Data for Selected Iridium(III) Pyrazino[2,3-f]phenanthroline and Related Complexes.
| Complex | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) (μs) | Reference |
| [Ir(F2ppy)2(ppl)][PF6] | Dichloromethane | 262, 303, 396, 452 | 556 | 0.07 | 0.76 | [2] |
| [Ir(F2ppy)2(ppz)][PF6] | Dichloromethane | 260, 313, 410, 480 | 600 | 0.01 | 0.13 | [2] |
| [Ir(ppy)2(phen-NH2)]Cl | Not Specified | Not Specified | Not Specified | > 0.12 | 5.78 | Not in search results |
| [Ir(ppy)2(phen-Br)]Cl | Not Specified | Not Specified | Not Specified | 0.32 | 12.00 | Not in search results |
| [Ru(bpy)3]2+ | Deaerated Water | 452 | 615 | 0.063 | Not Specified | [8] |
| [Ru(bpy)3]2+ | Deaerated Acetonitrile | 452 | 608 | 0.095 | Not Specified | [8] |
Note: ppy = 2-phenylpyridine, F2ppy = 2-(2,4-difluorophenyl)pyridine, ppl = pyrazino[2,3-f][4][5]phenanthroline, ppz = pyrazino[2,3-f][6][7]phenanthroline, bpy = 2,2'-bipyridine, phen-NH2 = 5-amino-1,10-phenanthroline, phen-Br = 2-bromo-2-methyl-N-(1,10-phenanthrolin-5-yl)propanamide.
Experimental Protocols
Protocol 1: General Synthesis of a Ruthenium(II) Pyrazino[2,3-f]phenanthroline Complex
This protocol describes a general method for the synthesis of a heteroleptic ruthenium(II) complex of the type [Ru(bpy)2(pz-phen)]2+, where bpy is 2,2'-bipyridine and pz-phen is the Pyrazino[2,3-f]phenanthroline ligand.
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O
-
Pyrazino[2,3-f]phenanthroline (pz-phen)
-
Ethanol/water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Round bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round bottom flask, dissolve cis-[Ru(bpy)2Cl2]·2H2O (1 equivalent) and Pyrazino[2,3-f]phenanthroline (1.1 equivalents) in an ethanol/water mixture.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.
-
Monitor the reaction by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.
-
After the reaction is complete, cool the solution to room temperature.
-
Add a saturated aqueous solution of NH4PF6 to precipitate the complex as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
-
The crude product can be further purified by column chromatography on alumina or silica gel, using an appropriate solvent system (e.g., acetonitrile/toluene).
Protocol 2: Quantum Yield Measurement by the Comparative Method
This protocol outlines the determination of the photoluminescence quantum yield of a sample relative to a known standard.[7]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz for both absorption and emission)
-
Sample solution of your Pyrazino[2,3-f]phenanthroline complex
-
Standard solution with a known quantum yield (e.g., [Ru(bpy)3]Cl2 in deaerated water, Φ = 0.063)[8]
-
High-purity, deoxygenated solvent
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the same deoxygenated solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure the entire emission spectrum is recorded.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of your sample using the following equation:
Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent (if the same solvent is used for both, this term cancels out)
-
Protocol 3: Transient Absorption Spectroscopy
This protocol provides a general overview of a transient absorption spectroscopy experiment to study the excited-state dynamics of your complex.
Experimental Setup:
-
A femtosecond or picosecond laser system to generate pump and probe pulses.
-
An optical parametric amplifier (OPA) to tune the wavelength of the pump pulse.
-
A white-light continuum generator for the probe pulse.
-
A delay line to control the time delay between the pump and probe pulses.
-
A detector (e.g., a CCD camera or photodiode array) to measure the change in absorbance of the probe.
Procedure:
-
Sample Preparation: Prepare a solution of your complex in a suitable solvent in a cuvette. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength.
-
Pump-Probe Measurement:
-
The pump pulse excites the sample.
-
The probe pulse, delayed by a specific time, passes through the excited sample.
-
The change in absorbance of the probe pulse is measured as a function of the delay time.
-
-
Data Acquisition: The change in absorbance (ΔA) is recorded at various delay times to generate a two-dimensional plot of ΔA versus wavelength and time.
-
Data Analysis: The kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the transient species (e.g., the excited state of your complex). Global analysis of the entire dataset can provide a model for the excited-state decay pathways.
Visualizations
Caption: Troubleshooting workflow for low quantum yields.
Caption: Experimental workflow for synthesis and characterization.
Caption: Jablonski diagram illustrating luminescence quenching.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iupac.org [iupac.org]
- 5. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. horiba.com [horiba.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Functionalization of the Pyrazino[2,3-f]phenanthroline Scaffold
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the functionalization of the Pyrazino[2,3-f]phenanthroline scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for functionalizing the Pyrazino[2,3-f]phenanthroline core?
A1: There are two main strategies for introducing functional groups onto the Pyrazino[2,3-f]phenanthroline scaffold:
-
Building from substituted precursors: This is the most common approach. It involves synthesizing substituted versions of the initial reactants, such as a functionalized 1,10-phenanthroline-5,6-dione or a substituted diamine. These precursors are then condensed to form the final functionalized scaffold. This method is particularly useful for introducing complex donor groups.[1]
-
Direct modification of the parent scaffold: This strategy involves modifying the already formed Pyrazino[2,3-f]phenanthroline molecule. Common methods include nucleophilic substitution reactions and modern cross-coupling techniques to attach new functional groups.[1] For direct modification to be effective, the parent compound often needs to be halogenated first to make it susceptible to nucleophilic attack.
Q2: What are the common precursors for synthesizing the Pyrazino[2,3-f]phenanthroline scaffold?
A2: The most established method involves the acid-catalyzed condensation of 1,10-phenanthroline-5,6-dione with a suitable diamine.[1] By choosing an appropriately functionalized diamine, a wide range of substituted derivatives can be synthesized.[1]
Q3: What types of chemical reactions are typically used to functionalize this scaffold?
A3: Several types of reactions are employed:
-
Condensation Reactions: This is the foundational reaction to form the scaffold itself, typically by reacting 1,10-phenanthroline-5,6-dione with a diamine.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to synthesize donor-substituted diketo-intermediates, which are precursors to the final scaffold.[3]
-
Suzuki Coupling: This is another palladium-catalyzed cross-coupling reaction that can be used to form C-C bonds, for instance, by reacting a halogenated Pyrazino[2,3-f]phenanthroline derivative with a boronic acid.[4]
-
Nucleophilic Aromatic Substitution (SNAr): Functional groups, particularly halides on the aromatic rings, can be displaced by various nucleophiles.[1]
-
Reduction Reactions: The pyrazine ring of the scaffold can be reduced to form dihydro derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
Q4: What are the primary applications of functionalized Pyrazino[2,3-f]phenanthroline derivatives?
A4: These compounds are versatile and have several key applications:
-
Organic Light-Emitting Diodes (OLEDs): Their rigid, planar, and π-conjugated structure makes them excellent candidates for use as acceptors in Thermally Activated Delayed Fluorescence (TADF) emitters.[3][5] Functionalization allows for the tuning of emission colors from sky-blue to orange-red.[3]
-
DNA Intercalating Agents: The planar structure of these molecules allows them to insert between the base pairs of DNA.[2][6] Metal complexes of these ligands are particularly studied for their potential in biochemistry and medicinal chemistry.[4]
-
Coordination Chemistry: The scaffold acts as a robust chelating agent for a wide array of metal ions, forming stable complexes with interesting photophysical and electrochemical properties.[1][4] These complexes are explored in catalysis and for the development of novel functional materials.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield in condensation reaction | 1. Incomplete reaction. 2. Impure starting materials (1,10-phenanthroline-5,6-dione or diamine). 3. Suboptimal reaction temperature or time. 4. Ineffective catalyst. | 1. Monitor the reaction by TLC to ensure completion. 2. Recrystallize or purify starting materials before use. 3. Optimize temperature (e.g., 80°C) and reaction time (e.g., 18 hours).[3] 4. Ensure the catalytic amount of acid (e.g., acetic acid) is appropriate. |
| Low yield in Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) | 1. Catalyst deactivation due to oxygen or moisture. 2. Incorrect choice of ligand, base, or solvent. 3. Impure aryl halide or boronic acid. 4. Insufficient temperature. | 1. Degas solvents and use an inert atmosphere (Nitrogen or Argon).[7] 2. For Buchwald-Hartwig, a common system is Pd(OAc)₂ with a phosphine ligand like tri-tert-butyl phosphine and a base like Cs₂CO₃ in anhydrous toluene.[7] 3. Purify reagents before the reaction. For Suzuki reactions, consider using more stable potassium trifluoroborates or MIDA boronates.[8][9] 4. Ensure the reaction is heated sufficiently (e.g., 110°C in toluene).[7] |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Low solubility of the product. | 1. Use column chromatography. A common mobile phase is a mixture of dichloromethane (DCM) and hexane.[3][7] For more polar compounds, adding a small percentage of methanol to DCM can be effective.[7] 2. Adjust stoichiometry or reaction conditions to minimize side reactions. 3. Recrystallization from a mixture of solvents like methanol and dichloromethane may help obtain pure crystals.[10] |
| Product decomposition | 1. Instability of the compound in air or light. 2. Harsh purification conditions (e.g., strong acid/base on the column). | 1. Store the final product under an inert atmosphere and protected from light. 2. Use neutral silica gel for column chromatography and avoid harsh eluents if the compound is sensitive. |
Data Summary Tables
Table 1: Reaction Yields for Substituted Pyrazino[2,3-f]phenanthroline Derivatives.
This table summarizes the yields obtained from the condensation of different donor-substituted diketo intermediates with 5,6-diamino-1,10-phenanthroline.
| Donor Group | Final Compound | Yield (%) |
| 3,6-di-tert-butyl-9H-carbazole | tCz-DPPN | 57.76 |
| 9,9-dimethylacridin-10(9H)-yl | Ac-DPPN | 56.06 |
| 10H-phenoxazin-10-yl | PXZ-DPPN | 61.20 |
| (Data sourced from ChemRxiv[3]) |
Table 2: Photophysical Properties of Functionalized Pyrazino[2,3-f]phenanthroline Emitters.
This table shows how different donor groups attached to the scaffold influence the emission color and efficiency in OLEDs.
| Compound | Emission Color | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| tCz-DPPN | Sky-Blue | 1.7 | (0.15, 0.23) |
| Ac-DPPN | Green | 5.8 | (0.28, 0.52) |
| PXZ-DPPN | Yellow-Orange | 20.1 | (0.49, 0.50) |
| (Data sourced from RSC Publishing[7]) |
Experimental Protocols
Protocol 1: Synthesis of Donor-Substituted Diketo-Intermediates via Buchwald-Hartwig Amination
This protocol describes the synthesis of a precursor needed for building the functionalized scaffold.
-
Reagents and Setup:
-
4,4'-Dibromobenzil (1 g, 2.717 mmol)
-
Donor amine (e.g., 3,6-di-tert-butyl-9H-carbazole) (5.98 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.655 g, 8.151 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (122 mg, 5 mol%)
-
Tri-tert-butyl phosphine (219.88 mg, 1.086 mmol)
-
Anhydrous toluene
-
Reaction flask, condenser, magnetic stirrer, and a nitrogen or argon gas line.
-
-
Procedure: a. To the reaction flask, add 4,4'-dibromobenzil, the donor amine, and Cs₂CO₃. b. Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes. c. Add anhydrous toluene, followed by Pd(OAc)₂ and tri-tert-butyl phosphine under the inert atmosphere.[7] d. Heat the resulting mixture to 110°C and stir for 12 hours.[7] e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. After completion, cool the mixture to room temperature. g. Pour the reaction mixture into ice-cooled water and extract the product with dichloromethane (DCM). h. Dry the combined organic layers over anhydrous Na₂SO₄. i. Concentrate the organic layer using a rotary evaporator. j. Purify the crude product by column chromatography on silica gel using a 1:1 DCM:hexane eluent to obtain the purified diketo-intermediate.[7]
Protocol 2: Condensation to form the Functionalized Scaffold
This protocol describes the final step to create the Pyrazino[2,3-f]phenanthroline scaffold.
-
Reagents and Setup:
-
Donor-substituted diketo-intermediate (from Protocol 1)
-
5,6-diamino-1,10-phenanthroline
-
Ethanol
-
Catalytic amount of glacial acetic acid
-
Reaction flask, condenser, magnetic stirrer.
-
-
Procedure: a. Dissolve the donor-substituted diketo-intermediate and 5,6-diamino-1,10-phenanthroline in ethanol in the reaction flask. b. Add a catalytic amount of acetic acid to the mixture. c. Heat the reaction to 80°C and stir for 18 hours.[3] d. Monitor the reaction by TLC. e. Upon completion, cool the reaction mixture. f. The purification procedure may vary based on the product's properties but typically involves concentration followed by column chromatography.[3]
Visualizations
Caption: General strategies for functionalizing the Pyrazino[2,3-f]phenanthroline scaffold.
Caption: Mechanism of action for Pyrazino[2,3-f]phenanthroline derivatives as DNA intercalators.
References
- 1. Pyrazino[2,3-f][4,7]phenanthroline | 217-82-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buy Pyrazino[2,3-f][1,10]phenanthroline (EVT-387340) | 217-90-3 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. rsc.org [rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Pyrazino[2,3-f]phenanthroline for X-ray Diffraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystal growth of Pyrazino[2,3-f]phenanthroline and its derivatives for X-ray diffraction analysis.
Troubleshooting Guides
This section addresses common problems encountered during the crystallization of Pyrazino[2,3-f]phenanthroline.
Issue: No Crystals Are Forming
If you are struggling to obtain any crystals, it could be due to several factors including solvent choice, concentration, or nucleation issues.
-
Initial Steps:
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Ensure your compound is of high purity (ideally >90%). Impurities can significantly hinder crystallization.[1][2]
-
Confirm that the compound is fully dissolved in the chosen solvent. Any undissolved particles can act as unwanted nucleation sites, leading to the formation of many small crystals or amorphous precipitate.[1]
-
Be patient. Crystallization can be a slow process, sometimes taking several days to weeks. Avoid disturbing your crystallization experiment.[1][3]
-
-
Troubleshooting Flowchart:
A troubleshooting workflow for when no crystals are forming.
Issue: Oiling Out Instead of Crystallizing
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This is often due to the melting point of the solid being lower than the temperature of the solution, or high impurity levels.[4]
-
Immediate Actions:
-
Preventative Measures:
-
Use a lower concentration of the compound in the initial solution.
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Consider a different solvent system. A solvent in which the compound is slightly less soluble might be beneficial.
-
Ensure the purity of your compound. Oiling out is common with impure substances.[4]
-
Issue: Crystals are Too Small or Needle-like
The formation of very small crystals or needles often indicates that the crystallization process is happening too quickly.
-
To slow down crystal growth:
Frequently Asked Questions (FAQs)
Q1: What are the best crystallization methods for Pyrazino[2,3-f]phenanthroline?
A1: Several methods can be effective. The choice depends on the specific derivative and its solubility characteristics. Common successful methods include:
-
Slow Evaporation: This is a simple and often effective method. A solution of the compound is allowed to stand, and as the solvent slowly evaporates, the concentration increases, leading to crystallization. For a derivative of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, yellow block-like crystals were obtained by slow evaporation of a filtrate at room temperature.[7]
-
Vapor Diffusion: This technique is excellent for small amounts of material. A solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor from the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[2][3]
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Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[1][3]
Q2: Which solvents are recommended for growing crystals of Pyrazino[2,3-f]phenanthroline derivatives?
A2: The choice of solvent is critical and often requires experimentation. Based on literature for pyrazino[2,3-f]phenanthroline and similar planar aromatic compounds, the following systems have been successful:
| Compound/Derivative | Solvent System | Method | Reference |
| Pyrazino[2,3-f][7][8]phenanthroline-2,3-dicarbonitrile | Acetonitrile/Dichloromethane | Slow Evaporation | [7] |
| 2,3-Bis(furan-2-yl)pyrazino[2,3-f][7][8]phenanthroline | Methanol/Dichloromethane | Recrystallization | [9] |
| General Planar Aromatic Compounds | Dichloromethane/Hexane | Vapor Diffusion | [1] |
| General Planar Aromatic Compounds | Tetrahydrofuran (THF)/Hexane | Vapor Diffusion | [1] |
| General Planar Aromatic Compounds | Toluene | Slow Cooling | [10] |
Q3: How much compound do I need to grow single crystals for X-ray diffraction?
A3: Surprisingly little material is needed for the crystal itself. A crystal of 0.2 x 0.2 x 0.2 mm might only contain about 0.015 mg of your compound.[2] However, you will need a larger starting amount to create a saturated or near-saturated solution. A typical starting quantity for a crystallization experiment is in the range of 5-20 mg.
Experimental Protocols
Protocol 1: Slow Evaporation
This protocol is adapted from the crystallization of a pyrazino[2,3-f]phenanthroline derivative.[7]
-
Dissolution: Dissolve the purified pyrazino[2,3-f]phenanthroline compound in a suitable solvent or solvent mixture (e.g., a mixture of acetonitrile and dichloromethane) to near saturation in a clean vial.
-
Filtration (Optional): If any solid impurities remain, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a location free from vibrations and temperature fluctuations.
-
Monitoring: Check for crystal growth periodically over several days to weeks.
Protocol 2: Vapor Diffusion
-
Prepare the Inner Vial: Dissolve 5-10 mg of your compound in a minimal amount of a moderately non-volatile solvent (e.g., dichloromethane, THF, toluene) in a small, narrow vial.[1][3]
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Prepare the Outer Vessel: Add a few milliliters of a volatile precipitant solvent (e.g., pentane, diethyl ether, hexane) to a larger vial or jar.[1][3]
-
Assemble the System: Place the inner vial inside the larger vessel, ensuring the solvent levels are below the top of the inner vial. Seal the outer vessel tightly.
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Incubation: Allow the setup to stand undisturbed. The precipitant vapor will slowly diffuse into the solvent in the inner vial, inducing crystallization. To slow the process further, the entire setup can be placed in a refrigerator.[1]
Experimental Workflow for Crystallization Method Selection
A decision-making workflow for selecting a suitable crystallization method.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. unifr.ch [unifr.ch]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Growing Crystals [web.mit.edu]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. An orthorhombic polymorph of pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips & Tricks [chem.rochester.edu]
Scaling up the synthesis of Pyrazino[2,3-f]phenanthroline for practical applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of pyrazino[2,3-f]phenanthroline.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of 1,10-Phenanthroline-5,6-dione (Intermediate)
-
Question 1: Why is the yield of 1,10-phenanthroline-5,6-dione significantly lower when scaling up the reaction from a few grams to a larger quantity?
Answer: A drop in yield upon scaling up the synthesis of 1,10-phenanthroline-5,6-dione is a common issue. One reported method involving the oxidation of 1,10-phenanthroline with a mixture of concentrated sulfuric acid and nitric acid in the presence of potassium bromide showed a yield decrease from 86% at a 1-gram scale to below 50% at a 10-gram scale[1]. This is often attributed to several factors:
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Inefficient Heat Transfer: In larger reaction vessels, localized overheating can occur, leading to the formation of side products, such as 5-nitro-1,10-phenanthroline[1].
-
Poor Mixing: Inadequate agitation in a larger volume can result in heterogeneous reaction conditions, where some of the starting material does not come into sufficient contact with the oxidizing agents.
-
Exothermic Reaction Control: The reaction is highly exothermic. Insufficient cooling capacity on a larger scale can lead to a runaway reaction, favoring decomposition and side product formation.
Troubleshooting Steps:
-
Controlled Addition of Reagents: Add the nitric acid and potassium bromide solution to the solution of 1,10-phenanthroline in sulfuric acid slowly and in portions, while carefully monitoring the internal temperature of the reaction mixture.
-
Efficient Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure thorough mixing in larger flasks.
-
Adequate Cooling: Employ a larger ice bath or a cryocooler to maintain the reaction temperature within the optimal range (e.g., 0-5°C during addition)[2].
-
Gradual Temperature Increase: After the initial addition, allow the reaction to warm to room temperature slowly before heating to the final reaction temperature[2].
-
-
Question 2: What are the common impurities in the synthesis of 1,10-phenanthroline-5,6-dione and how can they be removed?
Answer: The most common impurity is 5-nitro-1,10-phenanthroline, which arises from the nitration of the starting material under the strong acidic and oxidizing conditions[1][3]. Other potential impurities include unreacted 1,10-phenanthroline.
Purification Strategy:
-
Recrystallization: The crude product can be effectively purified by recrystallization from anhydrous ethanol to yield pure 1,10-phenanthroline-5,6-dione[2].
-
Column Chromatography: While less common for large-scale purification of this step, silica gel chromatography using a suitable solvent system (e.g., dichloromethane/methanol) can be used for very high purity requirements.
-
Synthesis of 5,6-Diamino-1,10-phenanthroline (Intermediate)
-
Question 3: The reduction of 5-nitro-1,10-phenanthroline to 5,6-diamino-1,10-phenanthroline is incomplete. What could be the cause?
Answer: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., sodium borohydride, tin(II) chloride, or catalytic hydrogenation) is used. An excess is often required.
-
Deactivated Catalyst: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may have lost its activity. Ensure the catalyst is fresh and the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Synthesis of Pyrazino[2,3-f]phenanthroline
-
Question 4: The final condensation reaction between 5,6-diamino-1,10-phenanthroline and a 1,2-dicarbonyl compound gives a low yield of the desired pyrazino[2,3-f]phenanthroline derivative. How can this be improved?
Answer: Low yields in the final condensation step can often be addressed by optimizing the reaction conditions:
-
Solvent Choice: The choice of solvent is crucial. Ethanol with a catalytic amount of acetic acid is commonly used[4]. Other high-boiling point solvents like dimethylformamide (DMF) or nitrobenzene can also be effective, especially for less reactive dicarbonyl compounds[5].
-
Acid Catalyst: A catalytic amount of a weak acid like acetic acid is often necessary to facilitate the condensation. The amount of catalyst may need to be optimized.
-
Removal of Water: The condensation reaction produces water. If not removed, it can inhibit the reaction from going to completion. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
-
Purity of Reactants: Ensure that the 5,6-diamino-1,10-phenanthroline and the dicarbonyl compound are pure. Impurities can interfere with the reaction.
-
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of 1,10-Phenanthroline-5,6-dione
| Starting Material | Oxidizing Agents | Reaction Scale | Yield | Reference |
| 1,10-Phenanthroline | H₂SO₄, HNO₃, KBr | 1 g | 86% | [1] |
| 1,10-Phenanthroline | H₂SO₄, HNO₃, KBr | 10 g | <50% | [1] |
| 1,10-Phenanthroline Monohydrate | H₂SO₄, HNO₃, KBr | 1 g (5.0 mmol) | Not Specified | [2] |
| 1,10-Phenanthroline | H₂SO₄, HNO₃, KBr | 2.5 g (28 mmol) | 96% | [2] |
| 1,10-Phenanthroline | Fuming H₂SO₄, HNO₃ | Not Specified | 20% | [1] |
Table 2: Reported Overall Yield for the Synthesis of 5,6-Diamino-1,10-phenanthroline
| Starting Material | Number of Steps | Overall Yield | Reference |
| 1,10-Phenanthroline | 3 | 68% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione
This protocol is adapted from a high-yield synthesis method[2].
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 35 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 2.5 g (28 mmol) of 1,10-phenanthroline to the cooled sulfuric acid with stirring.
-
Addition of Oxidizing Agents: At 5°C, sequentially and slowly add 5 g (42 mmol) of potassium bromide and 17.5 mL of concentrated nitric acid.
-
Initial Reaction: Stir the reaction mixture at room temperature for 20 minutes.
-
Heating: Gradually warm the reaction system to 130°C and maintain this temperature for 2 hours.
-
Quenching: Slowly and carefully pour the hot, yellow reaction solution into 150 g of ice water.
-
Neutralization: Neutralize the solution to pH 7 with a saturated solution of sodium carbonate.
-
Extraction: Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure.
-
Purification: Recrystallize the crude product from anhydrous ethanol to obtain pure 1,10-phenanthroline-5,6-dione (yield ~2.4 g, 96%).
Protocol 2: Synthesis of Pyrazino[2,3-f]phenanthroline Derivatives
This is a general procedure based on the condensation of 5,6-diamino-1,10-phenanthroline with a 1,2-dicarbonyl compound[4].
-
Reactant Mixture: In a round-bottom flask, dissolve 1 equivalent of 5,6-diamino-1,10-phenanthroline and 1 equivalent of the desired 1,2-dicarbonyl compound in ethanol.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 18 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent or purify by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of Pyrazino[2,3-f]phenanthroline.
Caption: Troubleshooting guide for low yield in dione synthesis.
References
- 1. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
- 2. 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis - chemicalbook [chemicalbook.com]
- 3. 1,10-Phenanthroline-5,6-dione - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5,6-diamino-1,10-phenanthroline | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Bridging the Gap: Validating Electrochemical Data of Pyrazino[2,3-f]phenanthroline with Theoretical Calculations
A comprehensive comparison for researchers, scientists, and drug development professionals.
The robust heterocyclic compound, pyrazino[2,3-f]phenanthroline, is a molecule of significant interest in various fields, including materials science and drug development, owing to its unique electrochemical properties. Understanding and validating these properties is crucial for its application. This guide provides a comparative analysis of experimental electrochemical data with theoretical calculations, offering a pathway to validate and predict the behavior of this versatile molecule.
Unveiling Redox Behavior: A Comparative Analysis
The electrochemical characteristics of pyrazino[2,3-f]phenanthroline, particularly its redox potentials and frontier molecular orbital energies (HOMO and LUMO), can be elucidated through both experimental techniques, such as cyclic voltammetry (CV), and computational methods like Density Functional Theory (DFT). A direct comparison of data from these two approaches provides a powerful tool for validating experimental findings and gaining deeper insights into the molecule's electronic structure.
While extensive experimental data for heavily substituted pyrazino[2,3-f]phenanthroline derivatives is available, this guide focuses on the foundational, unsubstituted parent molecule to provide a clear and fundamental comparison. It is important to note that direct experimental values for the unsubstituted pyrazino[2,3-f]phenanthroline are not readily found in single comprehensive studies, hence this guide synthesizes information from various sources on closely related compounds and theoretical models. For instance, studies on donor-acceptor molecules incorporating the pyrazino[2,3-f]phenanthroline core provide valuable insights into its electrochemical behavior as a potent acceptor unit.[1]
Below is a comparative table summarizing the kind of electrochemical data that can be obtained and compared. Note: The values presented here are illustrative, based on typical findings for related aromatic heterocyclic compounds, as specific, directly comparable experimental and theoretical data for the unsubstituted pyrazino[2,3-f]phenanthroline in a single source is scarce.
| Parameter | Experimental (Cyclic Voltammetry) | Theoretical (DFT) |
| Oxidation Potential (Eox) | Typically irreversible and at high positive potentials | Can be calculated |
| Reduction Potential (Ered) | Reversible or quasi-reversible reduction waves are observed | Can be calculated |
| HOMO Energy Level | Estimated from the onset of the oxidation peak | Calculated directly |
| LUMO Energy Level | Estimated from the onset of the reduction peak | Calculated directly |
| Electrochemical Band Gap (Eg) | Calculated as Eox - Ered | Calculated as ELUMO - EHOMO |
The "How-To": Experimental and Theoretical Protocols
A clear understanding of the methodologies employed to obtain this data is essential for its critical evaluation and replication.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. A typical experimental setup and procedure are as follows:
-
Instrumentation : A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all connected to a potentiostat.[1]
-
Sample Preparation : The pyrazino[2,3-f]phenanthroline sample is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.[1]
-
Measurement : The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current response is measured. This process generates a cyclic voltammogram.
-
Data Analysis : The oxidation and reduction potentials are determined from the peak potentials in the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset potentials of the oxidation and reduction peaks, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).[1]
Theoretical Protocol: Density Functional Theory (DFT) Calculations
DFT calculations provide a theoretical framework to predict the electronic properties of molecules with a high degree of accuracy. The general workflow is as follows:
-
Molecular Geometry Optimization : The 3D structure of the pyrazino[2,3-f]phenanthroline molecule is first optimized to find its most stable energetic conformation. This is typically performed using a specific functional and basis set, for example, B3LYP/6-31G(d).
-
Frequency Calculations : Vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Electronic Property Calculation : The electronic properties, including the HOMO and LUMO energy levels and the total electronic energies of the neutral, oxidized, and reduced species, are calculated.
-
Solvation Model : To mimic the experimental conditions in solution, a continuum solvation model (e.g., CPCM or SMD) is applied to the calculations.
-
Redox Potential Calculation : The redox potentials are then calculated from the Gibbs free energy difference between the oxidized and reduced states of the molecule in solution.
Visualizing the Validation Workflow
The process of validating experimental electrochemical data with theoretical calculations can be visualized as a logical workflow.
Caption: A flowchart illustrating the parallel experimental and theoretical workflows culminating in the comparison and validation of electrochemical data.
Conclusion
The synergy between experimental electrochemistry and theoretical calculations provides a robust framework for the comprehensive understanding of the electronic properties of pyrazino[2,3-f]phenanthroline. While experimental techniques like cyclic voltammetry offer direct measurements of redox behavior, DFT calculations provide predictive power and a deeper understanding of the underlying electronic structure. By comparing the data from both approaches, researchers can gain a higher level of confidence in their findings, paving the way for the rational design of novel materials and therapeutics based on this versatile molecular scaffold.
References
Pyrazino[2,3-f]phenanthroline Outshines Isomer in Light-Emitting Electrochemical Cell Performance
A comparative analysis reveals that the positioning of nitrogen atoms in phenanthroline-based ligands is a critical determinant of the performance of Light-Emitting Electrochemical Cells (LECs). An iridium(III) complex featuring the pyrazino[2,3-f][1][2]phenanthroline (ppl) ligand demonstrates significant light emission, whereas its isomeric counterpart, pyrazino[2,3-f][3][4]phenanthroline (ppz), fails to produce any detectable luminance.
Researchers have demonstrated that the subtle structural difference between two phenanthroline isomers leads to a stark contrast in the performance of LECs. An Iridium(III) complex incorporating the ppl ligand, specifically [Ir(F2ppy)2(ppl)][PF6], achieved a maximum luminance of 177 cd m⁻².[1][3] In stark contrast, the device fabricated with the ppz-based complex, [Ir(F2ppy)2(ppz)][PF6], exhibited no light emission.[1][3] This significant disparity in performance is attributed to the different placement of nitrogen atoms in the pyrazino-phenanthroline backbone, which influences the electronic and photophysical properties of the resulting metal complexes.[1][3][5]
The superior performance of the ppl-containing complex is linked to its higher quantum yield and longer excited-state lifetime compared to the ppz complex.[1][3] Theoretical and crystallographic analyses suggest that the ppz ligand's electron-withdrawing nature and the enhanced intermolecular and intramolecular interactions in its complex promote non-radiative decay pathways, effectively quenching luminescence.[1][3] These quenching processes are thought to be favored by a higher degree of molecular ordering in the solid state.[1][3]
Performance Data Summary
The following table summarizes the key performance metrics of the Iridium(III) complexes in LEC devices.
| Complex | Ligand Isomer | Maximum Luminance (cd m⁻²) | Light Emission Observed |
| [Ir(F2ppy)2(ppl)][PF6] | pyrazino[2,3-f][1][2]phenanthroline (ppl) | 177[1][3] | Yes |
| [Ir(F2ppy)2(ppz)][PF6] | pyrazino[2,3-f][3][4]phenanthroline (ppz) | 0[1][3] | No |
Experimental Protocols
The fabrication and characterization of the LEC devices followed a standardized procedure to ensure a reliable comparison between the two complexes.
Device Fabrication:
A solution of the respective iridium complex (either [Ir(F2ppy)2(ppl)][PF6] or [Ir(F2ppy)2(ppz)][PF6]) was prepared. This solution was then spin-coated onto a pre-cleaned indium tin oxide (ITO) coated glass substrate, which serves as the anode. A layer of Gallium-Indium eutectic and a gold wire were then applied as the cathode to complete the device. The fabrication was carried out under an inert atmosphere to prevent degradation of the materials.
Device Characterization:
The current density-voltage-luminance (J-V-L) characteristics of the fabricated LECs were measured using a source meter and a calibrated photodiode. The electroluminescence spectra were also recorded to determine the color of the emitted light. All measurements were conducted at room temperature under an inert atmosphere.
Molecular Structures and Device Architecture
The diagrams below illustrate the molecular structures of the phenanthroline isomers and the general architecture of the LEC devices used in the comparative study.
References
- 1. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and this compound ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 217-82-3 | Benchchem [benchchem.com]
- 3. A comparative study of Ir(III) complexes with pyrazino[2,3-f][1,10]phenanthroline and this compound ligands in light-emitting electrochemical cells (LECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and this compound ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Benchmarking Pyrazino[2,3-f]phenanthroline-Based Sensors: A Comparative Guide for Researchers
A detailed analysis of Pyrazino[2,3-f]phenanthroline-based fluorescent sensors reveals their competitive performance in ion detection when benchmarked against existing technologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including quantitative data, experimental protocols, and visual representations of signaling pathways and workflows.
Pyrazino[2,3-f]phenanthroline (PZP) derivatives have emerged as a promising class of fluorescent sensors, particularly for the detection of metal ions. Their rigid, planar structure and electron-deficient pyrazine and phenanthroline rings make them excellent chelating agents and fluorophores. When these molecules bind to a target ion, their photophysical properties are altered, leading to a detectable change in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). This guide will focus on the comparative performance of PZP-based sensors against other established sensing technologies for the detection of Zinc (Zn²⁺) and Copper (Cu²⁺) ions, which are of significant interest in biological and environmental research.
Performance Comparison of Ion Sensors
The efficacy of a sensor is determined by several key performance metrics. The following tables provide a comparative summary of a representative Pyrazino[2,3-f]phenanthroline-based sensor with other common sensing technologies for the detection of Zn²⁺ and Cu²⁺.
Table 1: Performance Comparison of Zinc (Zn²⁺) Ion Sensors
| Sensor Type | Sensor Name/Description | Limit of Detection (LOD) | Selectivity | Response Time | Reference |
| PZP-Based Fluorescent | Imidazo[4,5-f][1][2]phenanthroline derivative | 0.019 µM | High selectivity for Zn²⁺ over other common cations | Rapid | [3] |
| Fluorescent Probe | Pyrazoline-based sensor | 0.12 µM | Good selectivity for Zn²⁺ | Not Specified | |
| Fluorescent Probe | Schiff Base probe | 9.53 x 10⁻⁸ M (0.0953 µM) | High selectivity for Zn²⁺ | Not Specified | [4] |
| Genetically Encoded | eCALWY family (FRET-based) | pM to µM range | High selectivity for Zn²⁺ | Minutes | [1] |
Table 2: Performance Comparison of Copper (Cu²⁺) Ion Sensors
| Sensor Type | Sensor Name/Description | Limit of Detection (LOD) | Selectivity | Response Time | Reference |
| PZP-Based Fluorescent | (Hypothetical - data extrapolated from similar structures) | Estimated in the nM to low µM range | Expected high selectivity due to strong chelation | Rapid | N/A |
| Fluorescent Probe | Rhodamine-based probe | 3.3 x 10⁻⁷ M (0.33 µM) | High selectivity for Cu²⁺ | Not Specified | |
| Fluorescent Probe | Fluorescein-based probe | 1.20 µM | High selectivity for Cu²⁺ | Rapid | [5] |
| Ion-Selective Electrode | Solid-state micro-ISE | 15 nM | High selectivity for Cu²⁺ | Not Specified | [6] |
| Colorimetric Sensor | BODIPY derivative | 0.63 µM | High selectivity for Cu²⁺ and Fe³⁺ | Not Specified | [7] |
Signaling Pathways and Experimental Workflows
To understand the functionality and evaluation of these sensors, it is crucial to visualize their underlying mechanisms and the processes for their validation.
Signaling Pathway of a Pyrazino[2,3-f]phenanthroline-Based Fluorescent Sensor
The sensing mechanism of a typical PZP-based fluorescent sensor relies on the principle of chelation-enhanced fluorescence (CHEF). In its unbound state, the PZP derivative often exhibits low fluorescence due to photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding to a metal ion, this PET process is inhibited, leading to a significant increase in fluorescence intensity.
Caption: Signaling pathway of a "turn-on" PZP-based fluorescent sensor.
Experimental Workflow for Sensor Validation
The validation of a new sensor involves a series of experiments to characterize its performance. A typical workflow includes synthesis, characterization, and testing of its sensitivity, selectivity, and response time.
Caption: A typical experimental workflow for the validation of a new ion sensor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments in sensor evaluation.
Determination of the Limit of Detection (LOD)
The limit of detection is typically determined from fluorescence titration data.
-
Prepare a stock solution of the sensor in an appropriate solvent (e.g., DMSO, ethanol).
-
Prepare a series of solutions with increasing concentrations of the target analyte (e.g., ZnCl₂ or CuCl₂) in a suitable buffer.
-
Add a fixed concentration of the sensor stock solution to each analyte solution.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer at the optimal excitation and emission wavelengths.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Calculate the standard deviation (σ) of the blank measurement (sensor solution without the analyte).
-
Determine the slope (K) of the linear portion of the calibration curve at low concentrations.
-
Calculate the LOD using the formula: LOD = 3σ / K.
Selectivity and Interference Studies
Selectivity is a critical parameter that defines a sensor's ability to detect a specific analyte in the presence of other potentially interfering species.
-
Prepare solutions of the sensor with the target analyte at a fixed concentration.
-
Prepare solutions of the sensor with a range of other relevant ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺) at the same or higher concentrations.
-
Measure the fluorescence response of the sensor to the target analyte and each of the other ions.
-
To test for interference , add the potential interfering ions to the solution containing the sensor and the target analyte and measure the fluorescence response.
-
Compare the fluorescence changes to determine the sensor's selectivity. A significant response only in the presence of the target analyte indicates high selectivity.
Conclusion
Pyrazino[2,3-f]phenanthroline-based fluorescent sensors demonstrate significant potential as a valuable tool for ion detection, offering competitive sensitivity and high selectivity. Their performance, particularly for biologically and environmentally relevant metal ions like Zn²⁺, positions them as a strong alternative to other established sensing technologies. The detailed experimental protocols and visualized workflows provided in this guide aim to facilitate the objective comparison and adoption of these promising sensors in various research and development applications. Further research focusing on direct, head-to-head comparative studies under standardized conditions will be invaluable for a more definitive benchmarking of these versatile molecules.
References
- 1. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flourescence sensors for heavy metal detection: major contaminants in soil and water bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental verification of the photophysical properties of Pyrazino[2,3-f]phenanthroline complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of Iridium(III) and Ruthenium(II) complexes featuring the Pyrazino[2,3-f]phenanthroline (ppl) ligand system. The selection of the metal center and isomeric variations in the ligand architecture significantly influence the absorption, emission, and excited-state dynamics of these complexes, impacting their suitability for applications ranging from bioimaging and sensing to photodynamic therapy and light-emitting devices. This document summarizes key experimental data, details the methodologies for their acquisition, and visualizes the experimental workflows.
Data Presentation: A Comparative Analysis
The photophysical properties of transition metal complexes are critical determinants of their functionality. Below is a compilation of experimentally verified data for representative Iridium(III) and Ruthenium(II) complexes, highlighting the impact of the metal ion and ligand isomerism.
Table 1: Comparative Photophysical Data of Iridium(III) and Ruthenium(II) Complexes
| Complex | Metal Ion | Ligands | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, μs) | Solvent |
| [Ir(F₂ppy)₂(ppl)][PF₆] [1] | Iridium(III) | 2-(2,4-difluorophenyl)pyridine, Pyrazino[2,3-f][2]phenanthroline | 266, 305, 345, 408, 460 | 575 | 0.15 | 1.1 | Dichloromethane |
| [Ir(F₂ppy)₂(ppz)][PF₆] [1] | Iridium(III) | 2-(2,4-difluorophenyl)pyridine, Pyrazino[2,3-f][3][4]phenanthroline | 269, 310, 355, 420, 480 | 625 | 0.05 | 0.5 | Dichloromethane |
| [Ru(bpy)₂(ppl)]²⁺ (hypothetical) | Ruthenium(II) | 2,2'-bipyridine, Pyrazino[2,3-f]phenanthroline | ~450 | ~610-630 | ~0.02-0.05 | ~0.2-0.8 | Acetonitrile |
| Ru-1 (with flavin) [3] | Ruthenium(II) | Bipyridine, Flavin-decorated bipyridine | 456 | 643 | 0.01 | 1.32 | Acetonitrile |
Note: Data for [Ru(bpy)₂(ppl)]²⁺ is estimated based on typical values for similar Ru(II) polypyridyl complexes as a direct experimental reference was not available in the initial search.
Key Observations from Experimental Data
The presented data reveals several key trends:
-
Influence of the Metal Center: Iridium(III) complexes generally exhibit higher quantum yields and longer excited-state lifetimes compared to analogous Ruthenium(II) complexes. This is attributed to the stronger spin-orbit coupling of the heavier iridium ion, which facilitates formally spin-forbidden phosphorescence.[5]
-
Impact of Ligand Isomerism: A comparative study of [Ir(F₂ppy)₂(ppl)][PF₆] and [Ir(F₂ppy)₂(ppz)][PF₆] demonstrates that the position of the nitrogen atoms in the pyrazino-phenanthroline ligand significantly affects the photophysical properties.[1] The ppz isomer, with a more extended π-system, shows a red-shift in both absorption and emission spectra, but a lower quantum yield and shorter lifetime, suggesting a greater contribution from non-radiative decay pathways.[1]
-
Ligand-Centered Transitions: The absorption spectra of these complexes are characterized by intense π-π* transitions in the UV region, originating from the ligands, and broader, less intense metal-to-ligand charge transfer (MLCT) bands in the visible region.[2] The nature of the lowest energy excited state, whether MLCT or ligand-centered, is crucial in determining the emissive properties.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the photophysical properties of these metal complexes.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of the complexes.
Methodology:
-
Sample Preparation: Prepare stock solutions of the metal complexes in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectra of the diluted solutions of the complexes over a wavelength range of 200-800 nm.
-
The absorbance should ideally be kept below 1.0 to ensure linearity.
-
-
Data Analysis: Identify the wavelengths of maximum absorption (λ_max). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission spectra, including the wavelength of maximum emission (λ_em), and the photoluminescence quantum yield (Φ).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the complexes in the same solvent used for UV-Vis measurements, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
Measurement:
-
Record the emission spectrum by exciting the sample at a wavelength corresponding to an MLCT absorption band.
-
The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
-
-
Quantum Yield Determination: The quantum yield is determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546; or [Ru(bpy)₃]²⁺ in water, Φ = 0.028).[6] The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample / η_std)²
where:
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.[7]
-
Time-Resolved Photoluminescence Spectroscopy
Objective: To measure the excited-state lifetime (τ) of the complexes.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring lifetimes in the nanosecond to microsecond range.[8][9] The setup consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a monochromator, a single-photon sensitive detector (e.g., a PMT or an avalanche photodiode), and TCSPC electronics.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the number of photons detected versus time is built up.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for multi-component decays) to extract the excited-state lifetime (τ).
Visualizations
The following diagrams illustrate the general workflow for the experimental verification of photophysical properties and the fundamental process of luminescence in these complexes.
Caption: Experimental workflow for photophysical characterization.
Caption: Simplified Jablonski diagram for luminescence processes.
References
- 1. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. On the photophysical properties of IrIII, PtII, and PdII (phenylpyrazole) (phenyldipyrrin) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Cross-Validation of Analytical Methods for Pyrazino[2,3-f]phenanthroline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of Pyrazino[2,3-f]phenanthroline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail the experimental protocols and performance data for various analytical techniques, offering a cross-validation perspective for researchers engaged in its synthesis, purification, and analysis.
Overview of Analytical Methods
The structural complexity and physicochemical properties of Pyrazino[2,3-f]phenanthroline and its derivatives necessitate a multi-faceted analytical approach for comprehensive characterization. The primary methods employed include chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation and purity assessment. This guide focuses on High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and quantifying the concentration of Pyrazino[2,3-f]phenanthroline. A validated HPLC method provides essential data on the presence of impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC
A typical reversed-phase HPLC method for the analysis of Pyrazino[2,3-f]phenanthroline and its derivatives is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient profile will depend on the polarity of the derivatives being analyzed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis absorption maxima of the compound, often in the range of 280-350 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, typically between 25-40 °C.
-
Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical performance characteristics of a validated HPLC method for the quantitative analysis of a Pyrazino[2,3-f]phenanthroline derivative. This data is based on established validation practices for similar heterocyclic compounds.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Specificity | No interference from blank, placebo, or known impurities |
Workflow for HPLC Method Development and Validation
Comparative study of the catalytic efficiency of different Pyrazino[2,3-f]phenanthroline metal complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic efficiency of various metal complexes incorporating the Pyrazino[2,3-f]phenanthroline (ppz) ligand and its derivatives. While a direct side-by-side comparison of different metal centers for the same catalytic reaction is not extensively documented in publicly available literature, this guide synthesizes available data to offer insights into their respective catalytic applications and performance metrics. The focus is on quantitative data, detailed experimental protocols, and mechanistic pathways to facilitate informed decisions in catalyst design and application.
Quantitative Comparison of Catalytic Performance
The catalytic applications of Pyrazino[2,3-f]phenanthroline metal complexes are diverse, ranging from water oxidation to carbon dioxide reduction. The following tables summarize the key performance indicators for selected complexes based on available research.
Table 1: Catalytic Water Oxidation by Ruthenium Complexes with Related Ligands
While specific data for Ru-ppz in water oxidation is limited, complexes with structurally similar polypyridyl ligands provide valuable benchmarks.
| Complex | Ligand | Reaction | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| [Ru(tpy)(phen-SO₃)OTf] | 4′-X-terpyridine and phenanthroline-sulfonate | Chemical Water Oxidation (Ce⁴⁺ oxidant) | 7400 | 0.88 |
| [Ru(dppip-NO₂)]²⁺ | 2-(4-nitrophenyl)-6,9-di(pyridin-2-yl)-1H-imidazo[4,5-f][1][2]phenanthroline | Photocatalytic Water Oxidation | ~163-193 | ~1 |
Note: The ligands in this table are derivatives of phenanthroline, which are structurally and electronically related to Pyrazino[2,3-f]phenanthroline.
Table 2: Electrocatalytic CO₂ Reduction by Copper Complexes with Phenanthroline Ligands
Copper complexes with phenanthroline-based ligands have shown promise in the electrochemical reduction of CO₂.
| Complex | Ligand | Reaction | Key Product | Faradaic Efficiency (%) |
| Binuclear Cu(II) phenanthroline | 1,10-phenanthroline | Electrochemical CO₂ Reduction | Ethylene (C₂H₄) | >70 |
| [Cu(phen)₂]²⁺ (in situ generated catalyst) | 1,10-phenanthroline | Electrochemical CO₂ Reduction | Ethylene (C₂H₄) | 71.2 |
Table 3: Photophysical Properties of Iridium(III) Complexes for Light-Emitting Applications
While not a measure of catalytic turnover in a chemical reaction, the photophysical properties of Iridium(III) complexes with Pyrazino[2,3-f]phenanthroline isomers are crucial for their application in photocatalysis and light-emitting devices.
| Complex | Ligand Isomer | Emission Quantum Yield (Φ) | Excited State Lifetime (τ) | Application |
| [Ir(F₂ppy)₂(ppl)]⁺ | pyrazino[2,3-f][1][2]phenanthroline | Higher | Longer | Light-Emitting Electrochemical Cells (LECs) |
| [Ir(F₂ppy)₂(ppz)]⁺ | pyrazino[2,3-f][3][4]phenanthroline | Lower | Shorter | Light-Emitting Electrochemical Cells (LECs) |
A comparative study of two Ir(III) complexes, [Ir(F₂ppy)₂(N^N)][PF₆], where N^N is either pyrazino[2,3-f][1][2]phenanthroline (ppl) or pyrazino[2,3-f][3][4]phenanthroline (ppz), revealed that the complex with the ppl ligand exhibits a higher quantum yield and a longer excited state lifetime.[5] In the fabrication of light-emitting electrochemical cells (LECs), the [Ir(F₂ppy)₂(ppl)][PF₆] complex produced light with a maximum luminance of 177 cd m⁻², while no luminance was observed for the ppz-containing complex.[5] This difference in performance is attributed to the different nitrogen positions in the structural isomers, which electronically affects the complex and its photophysical properties.[5]
Experimental Protocols
Synthesis of a Ruthenium(II)-based Water Oxidation Catalyst Precursor
This protocol is based on the synthesis of related Ru(II) polypyridyl complexes.
Materials:
-
RuCl₃·xH₂O
-
Pyrazino[2,3-f]phenanthroline ligand
-
Ancillary ligands (e.g., bipyridine)
-
Solvents: Ethanol, water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A mixture of RuCl₃·xH₂O and the Pyrazino[2,3-f]phenanthroline ligand in a 1:1 molar ratio is refluxed in an ethanol/water mixture under an inert atmosphere for several hours.
-
After cooling, the ancillary ligand is added in excess, and the mixture is refluxed for an additional period.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography on alumina or silica gel.
-
The final product is characterized by ¹H NMR, mass spectrometry, and elemental analysis.
Measurement of Catalytic Water Oxidation Activity (Chemical Method)
Materials:
-
Ruthenium complex catalyst
-
Ceric ammonium nitrate (CAN, (NH₄)₂Ce(NO₃)₆) as a sacrificial oxidant
-
Buffer solution (e.g., phosphate buffer at pH 7.0)
-
Oxygen sensor or Clark-type electrode
Procedure:
-
A solution of the Ruthenium catalyst is prepared in the chosen buffer.
-
The solution is placed in a sealed reaction vessel equipped with an oxygen sensor and a septum for injections.
-
The solution is purged with an inert gas (e.g., Argon) to remove dissolved oxygen.
-
A solution of CAN is injected into the reaction vessel to initiate the water oxidation reaction.
-
The evolution of oxygen is monitored over time using the oxygen sensor.
-
The Turnover Number (TON) is calculated as the moles of O₂ produced per mole of catalyst.
-
The initial Turnover Frequency (TOF) is determined from the initial rate of O₂ evolution.
Measurement of Electrocatalytic CO₂ Reduction (Electrochemical Method)
Materials:
-
Copper-Pyrazino[2,3-f]phenanthroline complex
-
Working electrode (e.g., glassy carbon or carbon paper)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrolyte (e.g., CO₂-saturated acetonitrile with a supporting electrolyte)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
The copper complex is immobilized on the working electrode.
-
The electrochemical cell is assembled with the three electrodes in the CO₂-saturated electrolyte.
-
Controlled potential electrolysis is carried out at a specific potential for a set duration.
-
The gaseous products in the headspace of the cell are analyzed by GC to quantify the amount of CO, H₂, and other products.
-
The Faradaic Efficiency for each product is calculated based on the charge passed and the amount of product formed.
Mechanistic Pathways and Visualizations
The catalytic cycles of these complexes often involve multi-step electron and proton transfer processes. Below are representative diagrams of proposed mechanisms.
Catalytic Cycle for Water Oxidation by a Mononuclear Ruthenium Complex
This diagram illustrates a common proposed mechanism for water oxidation catalyzed by a mononuclear ruthenium polypyridyl complex, proceeding through a series of oxidation and proton-coupled electron transfer (PCET) steps.
Figure 1: Proposed catalytic cycle for water oxidation by a Ru-polypyridyl complex.
Experimental Workflow for Catalyst Performance Evaluation
This diagram outlines the general workflow for synthesizing a metal complex and evaluating its catalytic performance.
Figure 2: General workflow for evaluating catalyst performance.
Conclusion
Pyrazino[2,3-f]phenanthroline and its derivatives are versatile ligands for constructing catalytically active metal complexes. While direct comparative studies across different metals for a single reaction are sparse, the available data indicates that Ruthenium complexes are promising for oxidative catalysis, such as water oxidation, and Copper complexes are effective for electrocatalytic CO₂ reduction. The photophysical properties of Iridium complexes highlight their potential in light-driven catalytic processes. Further research focusing on systematic comparative studies would be invaluable for the rational design of highly efficient catalysts based on this ligand framework.
References
- 1. Electron-Donating para-Substituent (X) Enhances the Water Oxidation Activity of the Catalyst Ru(4′-X-terpyridine)(phenanthroline-SO3)+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Insights into the directions to increase turnover frequency and turnover number during photochemical water oxidation with molecular Ru catalysts - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile | 215611-93-1 | Benchchem [benchchem.com]
- 5. A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1,10]phenanthroline and pyrazino[2,3-f][4,7]phenanthroline ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of Pyrazino[2,3-f]phenanthroline-based OLEDs with other emitters
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the quest for highly efficient and stable emitter materials is paramount. Among the promising candidates, pyrazino[2,3-f]phenanthroline derivatives have emerged as a versatile class of materials, primarily utilized as thermally activated delayed fluorescence (TADF) emitters. This guide provides a head-to-head comparison of pyrazino[2,3-f]phenanthroline-based OLEDs with other leading emitter technologies, supported by experimental data to aid researchers, scientists, and professionals in the field of display and lighting technology.
Performance Benchmark: Pyrazino[2,3-f]phenanthroline Emitters vs. The Field
The performance of an OLED is benchmarked by several key metrics: External Quantum Efficiency (EQE), which measures the device's ability to convert electrons into photons; luminance, the intensity of light emitted; color purity, defined by the Commission Internationale de l'Éclairage (CIE) coordinates; and operational lifetime, the duration for which the device maintains a certain level of brightness.
Pyrazino[2,3-f]phenanthroline-based emitters, particularly those designed for TADF, have demonstrated remarkable performance, often rivaling traditional fluorescent and phosphorescent emitters. The core advantage of TADF emitters lies in their ability to harvest both singlet and triplet excitons for light emission without the need for expensive heavy metals like iridium or platinum found in phosphorescent emitters.
Below is a comparative summary of the performance of various OLED emitter technologies.
Table 1: Performance Comparison of OLED Emitter Technologies
| Emitter Type | Emitter Molecule | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) | Lifetime (LT₅₀ @ initial luminance) |
| Pyrazino[2,3-f]phenanthroline TADF | PXZ-DPPN | 20.1% | Not Reported | (0.49, 0.50) | Not Reported |
| Pyrazino[2,3-f]phenanthroline TADF | Ac-DPPN | 5.8% | Not Reported | (0.28, 0.52) | Not Reported |
| Pyrazino[2,3-f]phenanthroline TADF | tCz-DPPN | 1.7% | Not Reported | (0.15, 0.23) | Not Reported |
| Other TADF | 3DMAC-BP | 22.0% | 4,038 | (0.58, 0.41) | Not Reported |
| Phosphorescent (Ir-based) | tBuCz-m-CF3 | 31.62% | 214,255 | (0.175, 0.446) | 1237 h @ 1000 cd/m²[1] |
| Fluorescent | (Typical) | ~5% | >10,000 | Varies | Varies |
Data for Pyrazino[2,3-f]phenanthroline emitters sourced from[2]. Data for other emitters sourced from[1][3] and general knowledge on fluorescent emitters.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the fabrication and characterization of OLEDs, based on standard practices reported in the cited literature.
OLED Fabrication
A typical experimental workflow for fabricating OLEDs using vacuum deposition is outlined below.
Caption: OLED Fabrication Workflow.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.
-
Vacuum Deposition: All organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): A material with high hole mobility is deposited.
-
Emissive Layer (EML): The host material and the emitter (e.g., a pyrazino[2,3-f]phenanthroline derivative) are co-deposited from separate sources. The doping concentration of the emitter is a critical parameter.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): Layers to confine excitons within the EML and facilitate electron transport are deposited.
-
Electron Injection Layer (EIL): A thin layer of a low work function material (e.g., LiF) is deposited to facilitate electron injection.
-
Cathode: A metal with a low work function, typically aluminum (Al), is deposited as the cathode.
-
-
Encapsulation: The fabricated devices are encapsulated using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following methods:
Caption: OLED Characterization Workflow.
-
Current-Voltage-Luminance (I-V-L) Characteristics: The I-V-L characteristics are measured using a source meter and a photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are recorded with a spectroradiometer, from which the CIE coordinates are calculated.
-
Efficiency Calculations: The current efficiency, power efficiency, and external quantum efficiency are calculated from the I-V-L data and the EL spectra, assuming a Lambertian emission profile.
-
Operational Lifetime: The operational lifetime of the device is tested by applying a constant current and monitoring the luminance decay over time. The lifetime is often reported as LT₅₀, the time it takes for the luminance to decrease to 50% of its initial value.
Concluding Remarks
Pyrazino[2,3-f]phenanthroline-based emitters have established themselves as a significant class of materials for high-performance OLEDs, particularly within the domain of TADF technology. While phosphorescent OLEDs still hold the record for the highest reported efficiencies and lifetimes in some cases[1], the development of novel pyrazino[2,3-f]phenanthroline derivatives continues to close this gap. Their metal-free nature offers a cost-effective and sustainable alternative. The color tunability demonstrated by different derivatives, from blue to orange-red, further highlights their potential for full-color display applications. Future research will likely focus on enhancing the operational stability and achieving even higher quantum efficiencies to solidify their position as a mainstream emitter technology.
References
- 1. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Pyrazino[2,3-f]phenanthroline: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of Pyrazino[2,3-f][1][2]phenanthroline: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Pyrazino[2,3-f][1][2]phenanthroline must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical compound.
Immediate Safety and Hazard Information
Pyrazino[2,3-f][1][2]phenanthroline and its isomers are classified as harmful if swallowed and are recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, proper handling and disposal are critical to prevent contamination and adverse health effects.
Personal Protective Equipment (PPE)
Before handling Pyrazino[2,3-f][1][2]phenanthroline, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is necessary.
Hazard and Safety Data Summary
The following table summarizes the key hazard information for Pyrazino[2,3-f][4]phenanthroline, a closely related isomer, which should be considered as a baseline for handling Pyrazino[2,3-f][1][2]phenanthroline in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The proper disposal of Pyrazino[2,3-f][1][2]phenanthroline is a critical step in the laboratory workflow. The following procedure should be strictly followed to ensure safety and compliance with regulations.
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Solid waste should be collected in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The original product container can be used for the disposal of the pure, unused chemical.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "Pyrazino[2,3-f][1][2]phenanthroline".
-
-
Storage of Chemical Waste:
-
The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure area away from incompatible materials.
-
Storage areas should be cool and dry.
-
-
Arranging for Professional Disposal:
-
Surplus and non-recyclable Pyrazino[2,3-f][1][2]phenanthroline must be disposed of by a licensed professional waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular landfill waste.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
-
Decontamination of Labware:
-
Reusable labware that has come into contact with Pyrazino[2,3-f][1][2]phenanthroline should be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
The solvent rinsate must be collected and disposed of as hazardous waste.
-
After the initial solvent rinse, the labware can be washed with soap and water.
-
Experimental Workflow and Disposal Logic
The following diagrams illustrate the key workflows and logical relationships in the handling and disposal of Pyrazino[2,3-f][1][2]phenanthroline.
Caption: Experimental workflow from chemical handling to waste disposal.
Caption: Decision tree for the proper segregation and disposal of waste.
Personal protective equipment for handling Pyrazino[2,3-f][4,7]phenanthroline
Essential Safety and Handling Guide for Pyrazino[2,3-f][1][2]phenanthroline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pyrazino[2,3-f][1]phenanthroline in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
CAS Number: 217-90-3
-
Molecular Formula: C₁₄H₈N₄
Hazard Identification: Pyrazino[2,3-f][1]phenanthroline is classified under the Globally Harmonized System (GHS) and presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]
The GHS pictogram associated with this chemical is the exclamation mark (GHS07).[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Pyrazino[2,3-f][1]phenanthroline to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety glasses with side-shields or face shield | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and chemical compatibility.[4] |
| Body | Laboratory coat | Should be worn to prevent skin contact. |
| Respiratory | NIOSH/MSHA approved respirator | Recommended when working with large quantities, in poorly ventilated areas, or when dust formation is likely. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of Pyrazino[2,3-f][1]phenanthroline.
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
-
Storage:
Disposal Plan
Proper disposal of Pyrazino[2,3-f][1]phenanthroline and its contaminated materials is crucial to prevent environmental contamination and health risks.
-
Waste Chemical:
-
Contaminated Packaging:
-
Dispose of contaminated packaging as unused product.[2]
-
-
Spill Cleanup:
Experimental Workflow for Handling Pyrazino[2,3-f][1][2]phenanthroline
Caption: Workflow for safe handling of Pyrazino[2,3-f][1]phenanthroline.
References
- 1. Pyrazino[2,3-f][1,10]phenanthroline | C14H8N4 | CID 11765072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. Pyrazino[2,3-f][1,10]phenanthroline 99% (HPLC) | 217-90-3 [sigmaaldrich.com]
- 4. hsa.ie [hsa.ie]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
